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  • Product: (3-(1H-pyrazol-3-yl)phenyl)methanol
  • CAS: 197093-23-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (3-(1H-pyrazol-3-yl)phenyl)methanol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical compound (3-(1H-pyrazol-3-yl)phenyl)methanol, tailored for researchers, scientists, and professionals in the field of drug development. The document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical compound (3-(1H-pyrazol-3-yl)phenyl)methanol, tailored for researchers, scientists, and professionals in the field of drug development. The document delves into its fundamental physicochemical properties, outlines a detailed synthetic protocol, and explores its potential applications, grounded in the established significance of pyrazole-containing molecules in medicinal chemistry.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets. Numerous pyrazole derivatives have been successfully developed into approved drugs for a range of therapeutic areas, including oncology and cardiovascular disease.[1][2] The compound (3-(1H-pyrazol-3-yl)phenyl)methanol belongs to this important class of molecules, incorporating both a pyrazole ring and a benzyl alcohol moiety, suggesting its potential as a valuable building block for the synthesis of novel bioactive compounds.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of (3-(1H-pyrazol-3-yl)phenyl)methanol are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₁₀H₁₀N₂O[3][4][5][6]
Molecular Weight 174.20 g/mol [3][5][6]
Appearance Solid (typical for similar compounds)
CAS Number 864068-80-4[5]
InChI 1S/C10H10N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-7,13H,8H2[4]
SMILES OCc1cccc(c1)c2cc[nH]n2

Synthesis and Characterization

While multiple vendors list (3-(1H-pyrazol-3-yl)phenyl)methanol, understanding its synthesis is crucial for researchers who may wish to produce it in-house or create derivatives. A plausible and efficient synthetic route is the Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds.

Synthetic Workflow: A Two-Step Approach

The proposed synthesis involves two key steps: a Suzuki coupling to form the carbon skeleton, followed by a reduction of an ester to the desired benzyl alcohol. This approach is chosen for its high efficiency, tolerance of various functional groups, and the ready availability of starting materials.

SynthesisWorkflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reduction start1 Methyl 3-bromobenzoate reagents1 Pd(PPh₃)₄ Na₂CO₃ Toluene/H₂O start1->reagents1 start2 1H-Pyrazol-3-ylboronic acid start2->reagents1 product1 Methyl 3-(1H-pyrazol-3-yl)benzoate reagents1->product1 Formation of C-C bond reagents2 LiAlH₄ Dry THF product1->reagents2 product2 (3-(1H-pyrazol-3-yl)phenyl)methanol reagents2->product2 Ester to Alcohol

Caption: Proposed two-step synthesis of (3-(1H-pyrazol-3-yl)phenyl)methanol.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 3-(1H-pyrazol-3-yl)benzoate

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-bromobenzoate (1.0 eq), 1H-pyrazol-3-ylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

    • Rationale: An inert atmosphere is crucial to prevent the degradation of the palladium catalyst. Using a slight excess of the boronic acid ensures the complete consumption of the aryl bromide. Sodium carbonate acts as the base required for the catalytic cycle.

  • Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and water. Bubble the inert gas through the mixture for 15-20 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

    • Rationale: Degassing the solvent removes dissolved oxygen which can oxidize and deactivate the palladium catalyst. The biphasic solvent system is standard for Suzuki couplings, with the inorganic base dissolving in the aqueous phase and the organic reactants and catalyst in the organic phase.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (3-(1H-pyrazol-3-yl)phenyl)methanol

  • Reaction Setup: Dissolve the purified methyl 3-(1H-pyrazol-3-yl)benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

    • Rationale: Anhydrous conditions are essential as lithium aluminum hydride (LiAlH₄) reacts violently with water. Cooling the reaction mixture helps to control the exothermic reaction.

  • Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF to the cooled solution.

    • Rationale: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. It is added slowly to manage the reaction rate and heat generation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup). A granular precipitate should form.

    • Rationale: This specific quenching procedure is designed to safely neutralize the excess LiAlH₄ and produce an easily filterable solid.

  • Purification: Filter the resulting solid and wash it thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (3-(1H-pyrazol-3-yl)phenyl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Structural Characterization

To confirm the identity and purity of the synthesized (3-(1H-pyrazol-3-yl)phenyl)methanol, a suite of standard analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyrazole rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the hydroxyl (-OH) proton. The coupling patterns of the aromatic protons will confirm the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of carbon signals, including those for the phenyl and pyrazole rings, and a characteristic signal for the methylene carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 175.0866.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for C-H and C=C aromatic stretching.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of (3-(1H-pyrazol-3-yl)phenyl)methanol make it an attractive starting point for the development of new therapeutic agents.

  • Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology.[1] The benzyl alcohol moiety can be further functionalized to introduce groups that can interact with specific residues in the kinase active site.

  • Anti-inflammatory Agents: Pyrazole derivatives have been investigated for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[2] The core structure of (3-(1H-pyrazol-3-yl)phenyl)methanol could be elaborated to explore this therapeutic avenue.

  • Antimicrobial Agents: Novel pyrazole derivatives have shown promise as potent antibacterial agents, highlighting another potential application for compounds derived from this scaffold.[1]

The presence of the hydroxyl group provides a convenient handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

(3-(1H-pyrazol-3-yl)phenyl)methanol is a valuable chemical entity with a confirmed molecular formula of C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . Its synthesis can be reliably achieved through established methods such as the Suzuki coupling followed by reduction. The presence of the privileged pyrazole scaffold, combined with a readily functionalizable benzyl alcohol group, positions this compound as a versatile building block for the discovery and development of novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to utilize and explore the potential of this promising molecule.

References

  • [3-(1H-pyrazol-1-yl)phenyl]methanol supplier - CAS 864068-80-4. Exclusive Chemistry Ltd. [Link]

  • (1-phenyl-1H-pyrazol-3-yl)methanol. AMERICAN ELEMENTS. [Link]

  • (1H-Pyrazol-3-yl)methanol. PubChem. [Link]

  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI. [Link]

  • 3-phenyl-1H-pyrazole. PubChem. [Link]

  • 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. [Link]

  • (1-phenyl-1h-pyrazol-3-yl)methanol. PubChemLite. [Link]

  • (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. eCrystals - University of Southampton. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

Sources

Exploratory

(3-(1H-pyrazol-3-yl)phenyl)methanol safety data sheet (SDS)

Part 1: Executive Summary & Molecular Identity[1] (3-(1H-pyrazol-3-yl)phenyl)methanol is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity[1]

(3-(1H-pyrazol-3-yl)phenyl)methanol is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., targeting p38 MAPK or B-Raf).[1] Its structure features a meta-substituted benzene ring linking a polar hydroxymethyl group and a tautomeric pyrazole moiety.

This guide moves beyond standard GHS labeling to provide a mechanistic understanding of the compound's reactivity, safety profile, and synthetic utility.[1]

Physiochemical Profile
PropertyValue / DescriptionTechnical Implication
Chemical Structure Bi-aryl system (Phenyl + Pyrazole)Tautomerism: The pyrazole exists in equilibrium between the 1H- and 2H- forms, affecting N-alkylation regioselectivity.[2]
Molecular Formula C₁₀H₁₀N₂OMW: 174.20 g/mol
Physical State White to off-white solidLikely crystalline; dust hazard potential.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexane, DCM) due to H-bond donor/acceptor network.[1]
Acidity (pKa) ~13-14 (Pyrazole NH)The pyrazole NH is weakly acidic; requires strong bases (NaH, Cs₂CO₃) for deprotonation.[1]
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity; amenable to cell-permeable drug design.

Part 2: Advanced Risk Assessment (HSE)

While standard Safety Data Sheets (SDS) classify this compound generically, the presence of the pyrazole and benzyl alcohol motifs dictates specific handling protocols.[1]

GHS Classification (Extrapolated from Structural Analogs)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1][3][4]

  • H315: Causes skin irritation.[1][5]

  • H319: Causes serious eye irritation.[1][4][6]

  • H335: May cause respiratory irritation (STOT SE 3).[1]

Critical Safety Analysis
  • Sensitization Potential: Pyrazole derivatives can act as sensitizers.[1] Long-term exposure via inhalation of dust should be strictly avoided.[3]

  • Reactive Hazards:

    • Oxidation: The benzylic alcohol is susceptible to exothermic oxidation.[1] Avoid contact with strong oxidizers (CrO₃, KMnO₄) unless under controlled reaction conditions.[1]

    • Acidity: The pyrazole proton is labile.[1] In the presence of strong bases, the resulting anion is highly nucleophilic.[1]

Exposure Response Workflow

The following decision tree outlines the immediate response protocols for exposure, prioritizing containment and neutralization.

SafetyTriage Start Exposure Event Type Identify Route Start->Type Skin Dermal/Eye Contact Type->Skin Inhal Inhalation (Dust) Type->Inhal Ingest Ingestion Type->Ingest ActionSkin 1. Flush 15min (Eyewash) 2. Remove Contaminated PPE 3. Soap/Water Wash Skin->ActionSkin Irritant ActionInhal 1. Move to Fresh Air 2. Support Respiration 3. Medical Eval (Sensitization) Inhal->ActionInhal Respiratory Distress ActionIngest 1. Rinse Mouth 2. Do NOT Induce Vomiting 3. Call Poison Control Ingest->ActionIngest Toxicity

Figure 1: Immediate triage workflow for exposure incidents involving phenyl-pyrazole derivatives.[1]

Part 3: Synthetic Utility & Reactivity

For drug development professionals, this molecule is a "linker" scaffold.[1] It offers two distinct vectors for diversification: the Alcohol Vector (solubility/linking) and the Pyrazole Vector (binding affinity/core modification).[1]

Reactivity Map

ReactivityMap Core (3-(1H-pyrazol-3-yl) phenyl)methanol Oxidation Oxidation (MnO2 / Dess-Martin) Core->Oxidation Halogenation Chlorination (SOCl2) Core->Halogenation NAlkylation N-Alkylation (R-X, Cs2CO3) Core->NAlkylation Aldehyde Aldehyde (Reductive Amination Precursor) Oxidation->Aldehyde Selective Halide Benzylic Chloride (Alkylation Reagent) Halogenation->Halide Activation NDeriv N-Substituted Pyrazole (Kinase Inhibitor Core) NAlkylation->NDeriv Regioisomer Mix (Usually)

Figure 2: Synthetic divergence map showing primary transformation pathways.[1]

Tautomerism & Regioselectivity

The pyrazole ring exists as a tautomeric mixture.[1] When performing N-alkylation (e.g., with an alkyl halide), you will often obtain a mixture of N1 and N2 isomers.[1]

  • Control Strategy: Use steric bulk or specific solvents to influence the ratio.[1]

  • Protection: If modifying the alcohol first, consider protecting the pyrazole nitrogen (e.g., THP or SEM group) to prevent side reactions.[1]

Part 4: Validated Experimental Protocol

Objective: Selective oxidation of (3-(1H-pyrazol-3-yl)phenyl)methanol to the corresponding aldehyde without over-oxidation or pyrazole degradation. This aldehyde is a critical intermediate for reductive aminations.[1]

Method: Activated Manganese Dioxide (MnO₂) Oxidation.[1]

Reagents & Equipment
  • Substrate: (3-(1H-pyrazol-3-yl)phenyl)methanol (1.0 eq)[1]

  • Oxidant: Activated MnO₂ (10.0 eq) – Note: Large excess is standard for heterogeneous MnO₂.[1]

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[1]

  • Setup: Round-bottom flask, magnetic stir bar, Celite® pad for filtration.[1]

Step-by-Step Methodology
  • Preparation: In a fume hood, dissolve 1.0 g of the alcohol in 20 mL of anhydrous DCM. Ensure the solid is fully dissolved; if not, add a small amount of MeOH (max 5% v/v) to assist solubility.[1]

  • Addition: Add Activated MnO₂ (5.0 g, ~10 eq) in portions to the stirring solution. The reaction is heterogeneous (black suspension).[1]

  • Reaction: Stir vigorously at room temperature (20–25°C).

    • Monitoring: Check via TLC (System: 5% MeOH in DCM) every 2 hours. The aldehyde usually runs higher (less polar) than the alcohol.[1]

    • UV Visualization: The aldehyde will be UV active and may stain differently with DNP (yellow/orange precipitate indicates aldehyde).[1]

  • Work-up:

    • Once conversion is complete (typically 4–12 hours), filter the black suspension through a pad of Celite®.[1]

    • Critical: Rinse the filter cake thoroughly with DCM/MeOH (9:1) to recover the product adsorbed to the manganese salts.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is usually the pure aldehyde, ready for the next step.[1]

Why this works: MnO₂ is a mild oxidant that affects benzylic alcohols but generally leaves the pyrazole ring intact, unlike harsh oxidants like Jones Reagent which might degrade the heterocycle.[1]

Part 5: Storage & Stability

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: Pyrazoles can be hygroscopic.[1] Store in a desiccator.

  • Shelf Life: 24 months if properly sealed.[1] Re-test purity (NMR/LCMS) before use if stored >6 months.[1]

References

  • PubChem. (2025).[1][7] Compound Summary: (1H-Pyrazol-3-yl)methanol.[7][8] National Library of Medicine.[1] Retrieved from [Link](Note: Analogous structure used for property extrapolation).

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Reference for MnO2 oxidation mechanism).

Sources

Foundational

Physicochemical Profiling and Synthesis of (1-Phenyl-1H-pyrazol-4-yl)methanol

This guide provides an in-depth technical analysis of the (1-Phenyl-1H-pyrazol-4-yl)methanol scaffold, a critical building block in medicinal chemistry. It synthesizes physicochemical data, computational profiling, and v...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the (1-Phenyl-1H-pyrazol-4-yl)methanol scaffold, a critical building block in medicinal chemistry. It synthesizes physicochemical data, computational profiling, and validated experimental protocols for researchers in drug discovery.

Executive Summary

(1-Phenyl-1H-pyrazol-4-yl)methanol (CAS: 70817-26-4) represents a strategic "linker" scaffold in fragment-based drug design (FBDD). Structurally, it combines a lipophilic 1-phenylpyrazole core with a polar hydroxymethyl handle. This duality allows it to serve as a bioisostere for benzyl alcohol derivatives, offering distinct electronic properties due to the nitrogen-rich pyrazole ring.

In kinase inhibitor development, this scaffold is often utilized to fine-tune solubility while maintaining aromatic stacking interactions within the ATP-binding pocket. This guide details its calculated properties, synthesis via the Vilsmeier-Haack pathway, and protocols for experimental validation of its lipophilicity (LogP).

Physicochemical Profile & Structural Analysis[1][2][3]

The introduction of the phenyl group at the N1 position significantly alters the electronic landscape of the pyrazole ring compared to its C-phenyl isomers. The phenyl ring exerts an electron-withdrawing effect, reducing the basicity of the pyrazole nitrogens.

Quantitative Data Summary
PropertyValue / RangeSource/Method
Molecular Formula C₁₀H₁₀N₂OStoichiometry
Molecular Weight 174.20 g/mol Calculated
cLogP (Consensus) 1.1 – 1.4Computed (XLogP3/SwissADME)
LogD (pH 7.4) ~1.1Neutral species dominates
H-Bond Donors 1 (–OH)Structural Count
H-Bond Acceptors 2 (N2, O)Structural Count
TPSA ~38.0 Ų17.8 (Pyrazole) + 20.2 (OH)
pKa (Pyrazole N) ~0.2 – 1.0Predicted (Basicity suppressed by Ph)
Melting Point 60 – 65 °CExperimental Range (Derivative dependent)
Structural Logic & Causality[4]
  • Lipophilicity Modulation: The parent 1-phenylpyrazole has an experimental LogP of approx. 2.5. The addition of the hydroxymethyl group (–CH₂OH) typically introduces a negative vector of -1.0 to -1.3 log units. This places the target alcohol in the "Sweet Spot" (LogP 1–3) for oral bioavailability, balancing membrane permeability with aqueous solubility.

  • Acidity/Basicity: Unlike 1H-pyrazole (pKa ~2.5), the 1-phenyl substituent acts as an electron sink, delocalizing the lone pair of N1 into the phenyl ring. This drastically lowers the basicity of N2, making the compound neutral at physiological pH (7.4), which improves passive diffusion.

Experimental Protocols

Synthesis: The Vilsmeier-Haack Route

This protocol is preferred over direct ring closure for its regioselectivity, ensuring the formyl group (and subsequent alcohol) is installed at the C4 position.

Reagents:

  • Phenylhydrazine[1][2][3][4]

  • Acetophenone (or 1,1,3,3-tetramethoxypropane for unsubstituted core)

  • POCl₃ (Phosphorus oxychloride)[5]

  • DMF (Dimethylformamide)[5][6]

  • NaBH₄ (Sodium borohydride)

Workflow Diagram (Graphviz):

SynthesisWorkflow Start Phenylhydrazine + 1,1,3,3-TMOP Inter1 1-Phenylpyrazole (Intermediate) Start->Inter1 Cyclization Aldehyde 1-Phenyl-1H-pyrazole- 4-carbaldehyde Inter1->Aldehyde Formylation VH_Reagent Vilsmeier-Haack (POCl3 / DMF) VH_Reagent->Aldehyde Final (1-Phenyl-1H-pyrazol- 4-yl)methanol Aldehyde->Final 0°C to RT Reduction NaBH4 / MeOH (Reduction) Reduction->Final

Caption: Step-wise synthetic pathway from hydrazine precursor to final alcohol via Vilsmeier-Haack formylation.

Step-by-Step Methodology:

  • Formylation (Aldehyde Synthesis):

    • Prepare the Vilsmeier reagent by adding POCl₃ (1.2 eq) dropwise to dry DMF (3.0 eq) at 0°C. Stir for 30 min.

    • Add 1-phenylpyrazole (1.0 eq) dissolved in DMF dropwise.

    • Heat the mixture to 80–90°C for 4 hours. Causality: Heat is required to drive the electrophilic substitution on the electron-deficient pyrazole ring.

    • Quench by pouring onto crushed ice.[7] Neutralize with saturated NaHCO₃ to precipitate 1-phenyl-1H-pyrazole-4-carbaldehyde . Filter and dry.

  • Reduction (Alcohol Synthesis):

    • Dissolve the aldehyde (1.0 eq) in Methanol (0.1 M concentration).

    • Cool to 0°C. Add NaBH₄ (1.5 eq) in small portions. Safety: Exothermic H₂ evolution.

    • Stir at room temperature for 1 hour. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

    • Evaporate solvent, partition between Water/DCM, and dry the organic layer over MgSO₄.

Lipophilicity Determination (LogP)

To validate the calculated LogP (cLogP), use the Shake-Flask Method followed by HPLC analysis.

Protocol:

  • Saturation: Saturate 1-Octanol with water and Water with 1-octanol for 24 hours prior to use.

  • Preparation: Dissolve 1 mg of the target compound in 5 mL of pre-saturated 1-Octanol.

  • Partitioning: Add 5 mL of pre-saturated Water. Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to ensure phase separation.

  • Quantification: Analyze both phases using RP-HPLC (C18 column, 254 nm).

    • Calculation:

      
      
      
    • Self-Validation: The sum of the mass in both phases must recover >95% of the starting mass.

Computational vs. Experimental Logic

Understanding the discrepancy between calculated and experimental values is vital for lead optimization.

Property Correlation Diagram (Graphviz):

PropertyLogic cluster_factors Contributing Factors Struct Structure: 1-Phenyl-1H-pyrazol-4-yl-methanol Phenyl Phenyl Group: + Lipophilicity - Basicity (EWG) Struct->Phenyl OH Hydroxymethyl: + Solubility - LogP (~1.2 units) Struct->OH Result Net Result: LogP ~ 1.3 Neutral at pH 7.4 Phenyl->Result OH->Result App Application: High Permeability Moderate Solubility Result->App

Caption: Structural Activity Relationship (SAR) flow showing how functional groups dictate the final physicochemical profile.

Critical Analysis
  • N-Phenyl vs. C-Phenyl: Researchers must distinguish between 1-phenyl (N-linked) and 3/5-phenyl (C-linked) isomers. The N-linked isomer (discussed here) is generally more lipophilic and less basic than its C-linked counterparts due to the direct conjugation of the nitrogen lone pair with the phenyl ring.

  • Solubility Prediction: While cLogP suggests good permeability, the planar aromatic nature can lead to high crystal lattice energy, potentially reducing solubility. If solubility is <50 µM, consider introducing an ortho-substituent on the phenyl ring to disrupt planarity.

References

  • PubChem. 1-Phenylpyrazole Compound Summary. National Library of Medicine. [Link]

  • Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole.[Link]

  • Molecules (MDPI). Synthesis of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.[Link]

  • Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for Suzuki Coupling of 3-(1H-pyrazol-3-yl)phenyl Derivatives

Introduction The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its development, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[1] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of complex molecules due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2]

This guide focuses on a particularly important application of this reaction: the synthesis of 3-(1H-pyrazol-3-yl)phenyl derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases, including cancer and inflammatory conditions.[3][4][5] Molecules containing the aryl-pyrazole motif are key components in the development of kinase inhibitors and other pharmaceuticals.[6] Therefore, mastering the Suzuki coupling for this class of compounds is a critical skill for researchers in drug discovery and development.

This document provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and expert insights into overcoming the unique challenges associated with heteroaromatic substrates.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura coupling mechanism is essential for rational protocol design and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Biaryl Product (Ar¹-Ar²) ar1x Aryl Halide (Ar¹-X) boronic Boronic Acid/Ester (Ar²-B(OR)₂) base Base (e.g., OH⁻, CO₃²⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands (L). This complex reacts with the aryl halide (or triflate), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar intermediate.[7][9]

  • Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur, the organoboron compound must be activated by a base.[10] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the exchange of the halide on the Pd(II) complex with the aryl group from the boronate.[2]

  • Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

Key Parameters for Successful Coupling of Pyrazole Derivatives

The success of a Suzuki coupling, especially with heteroaromatic substrates like pyrazoles, hinges on the careful selection of four key components.

  • Palladium Catalyst & Ligand : The choice of catalyst is paramount. While simple catalysts like Pd(PPh₃)₄ can be effective, modern protocols often utilize pre-catalysts combined with specialized ligands.

    • Expertise : Pyrazole-containing substrates can be challenging due to the Lewis-basic nitrogen atoms, which can coordinate to the palladium center and inhibit catalysis.[11][12] To overcome this, ligands that are both electron-rich and sterically bulky are preferred. These properties promote the reductive elimination step and stabilize the active Pd(0) species.[13] Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and N-heterocyclic carbene (NHC) ligands are often highly effective.[10][14] Pre-catalysts like XPhos Pd G2 or G3 are designed for rapid generation of the active Pd(0) catalyst, which can be crucial when dealing with unstable boronic acids.[15]

  • Base : The base plays a critical role in activating the boronic acid for transmetalation.[10]

    • Expertise : The strength and type of base can significantly impact the reaction. Strong bases like NaOH or K₃PO₄ are very effective but can promote side reactions, including decomposition of sensitive substrates or hydrolysis of ester groups.[16] Milder bases like K₂CO₃, Cs₂CO₃, or even KF are often sufficient and provide better functional group compatibility.[10][17] For substrates prone to protodeboronation (a common side reaction with heteroaryl boronic acids), using anhydrous conditions with a base like KF can be beneficial.[12]

  • Solvent : The solvent system must solubilize the reactants and be compatible with the reaction temperature.

    • Expertise : A mixture of an organic solvent and water is common, as water aids in dissolving the inorganic base and the boronate "ate" complex. Popular choices include 1,4-dioxane/water, DME/water, or toluene/water.[2][18] Anhydrous polar aprotic solvents like DMF or THF can also be used, particularly when water-sensitive functional groups are present or when trying to minimize protodeboronation.[17] It is critical to degas the solvent thoroughly before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Boron Reagent : While boronic acids are most common, their corresponding pinacol esters are often preferred.

    • Expertise : Boronic acid pinacol esters exhibit greater stability, are less prone to oligomerization (forming boroxines), and are often easier to purify than boronic acids.[19] They are readily converted to the active boronate species in situ under the basic reaction conditions. For particularly unstable heteroaryl boron reagents, the use of more robust derivatives like MIDA boronates or trifluoroborate salts (e.g., Ar-BF₃K) can be an effective strategy to prevent decomposition.[12]

Comparative Table of Reaction Conditions

The following table summarizes common conditions used for Suzuki couplings involving pyrazole-containing substrates, providing a starting point for reaction optimization.

ParameterOption 1Option 2Option 3Rationale & Comments
Pd Source Pd(dppf)Cl₂Pd(PPh₃)₄XPhos Pd G3Pd(dppf)Cl₂ is a robust and reliable catalyst for many heteroaromatic couplings.[18] Pd(PPh₃)₄ is a classic choice but may require higher temperatures. XPhos Pd G3 is a modern pre-catalyst for challenging couplings at lower temperatures.[15]
Ligand (Internal to catalyst)(Internal to catalyst)XPhosBulky, electron-rich phosphine ligands like dppf and XPhos are often superior for heteroaryl couplings as they prevent catalyst deactivation and promote efficient turnover.[13]
Base K₂CO₃K₃PO₄CsFK₂CO₃ is a versatile, moderately strong base.[2] K₃PO₄ is a stronger base, often used for less reactive aryl chlorides.[11] CsF is a milder base useful for base-sensitive substrates.
Solvent Dioxane / H₂O (4:1)DME / H₂O (4:1)Anhydrous DMFAqueous solvent mixtures are standard.[18] Anhydrous DMF can be beneficial when minimizing protodeboronation is critical.[17]
Temperature 80 - 100 °C80 - 100 °C60 - 90 °CTemperature depends on the reactivity of the aryl halide (I > Br > OTf > Cl). Modern catalysts often allow for lower reaction temperatures.
Typical Yield Good to ExcellentGood to ExcellentExcellentYields are highly substrate-dependent, but optimized conditions can consistently provide >80% yield.

Detailed Experimental Protocol: General Procedure

This protocol provides a step-by-step method for the Suzuki coupling of a 3-(1H-pyrazol-3-yl)phenyl halide with an arylboronic acid pinacol ester.

Materials:

  • 3-(1H-Pyrazol-3-yl)phenyl bromide (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert gas line (Nitrogen or Argon)

Workflow Diagram:

Suzuki_Workflow A 1. Reagent Preparation (Weigh solids in air) B 2. Reaction Setup (Combine solids in flask) A->B C 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar) B->C D 4. Solvent Addition (Add degassed solvents via syringe) C->D E 5. Heating & Stirring (Heat to target temp with vigorous stirring) D->E F 6. Reaction Monitoring (TLC or LC-MS) E->F G 7. Workup (Quench, extract, wash) F->G H 8. Purification (Column chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.

Procedure:

  • Reagent Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 3-(1H-pyrazol-3-yl)phenyl bromide (1.0 equiv), the arylboronic acid pinacol ester (1.3 equiv), and the base (K₂CO₃, 2.5 equiv).

  • Catalyst Addition : Briefly open the flask and add the palladium catalyst (Pd(dppf)Cl₂, 0.03 equiv).

  • Inert Atmosphere : Seal the flask with a rubber septum, and attach it to a Schlenk line or manifold. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the mixture for 20-30 minutes. Using a syringe, add the degassed solvent to the reaction flask. The total volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.

  • Reaction Execution : Place the flask in a pre-heated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.

  • Workup : Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 3-(1H-pyrazol-3-yl)phenyl derivative.[2]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst Deactivation: Presence of oxygen.Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.
Insufficient Base/Activation: Base is not strong enough or has poor solubility.Switch to a stronger base like K₃PO₄. Ensure vigorous stirring to aid dissolution.
Inhibition by Pyrazole: The N-H or unprotected nitrogen of the pyrazole is coordinating to the palladium.[11]Consider protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) if other methods fail. Use a more robust ligand system (e.g., Buchwald ligands).
Protodeboronation Decomposition of Boronic Acid: The C-B bond is cleaved by water/protons before transmetalation can occur. This is a known issue for heteroaryl boronic acids.[12][20]Use the boronic acid pinacol ester or a more stable MIDA ester. Run the reaction under anhydrous conditions (anhydrous solvent and base like KF or CsF). Add the boronic acid slowly to the pre-heated reaction mixture.
Homocoupling of Boronic Acid Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid.Improve degassing procedures for solvents and ensure a robust inert atmosphere.
Difficult Purification Residual Palladium: The final compound is contaminated with palladium.Treat the crude product solution with a palladium scavenger. Consider filtering the reaction mixture through a pad of Celite before workup.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of 3-(1H-pyrazol-3-yl)phenyl derivatives. A successful outcome relies on a mechanistic understanding and the rational selection of catalyst, base, and solvent. By employing modern, robust catalyst systems and carefully controlling reaction conditions to mitigate challenges like catalyst inhibition and protodeboronation, researchers can efficiently construct these valuable scaffolds for application in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

  • Barrett, A. G. M., et al. (2006). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 47(20), 3375-3378.
  • Makhubela, B. C. E., et al. (2020). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 10(40), 23831-23843.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Anderson, K. W., et al. (2003). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters, 5(16), 2979-2982.
  • Pastyrik, T., et al. (2020). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 18(2), 269-277.
  • Lin, Z., et al. (2021). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 12(12), 4333-4342.
  • ResearchGate. (n.d.). Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. Retrieved from [Link]

  • Ball, M., et al. (2021). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 12(8), 1270-1275.
  • ResearchGate. (n.d.). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • Borra, S., et al. (2019).
  • Plouffe, P.-A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Oh, Y., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 48, 128255.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1835-1854.
  • Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6566.
  • The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Video]. YouTube. Retrieved from [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075.
  • Vitale, P., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 20(5), 8649-8665.
  • ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Retrieved from [Link]

  • Sharma, S., & Van der Eycken, E. V. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (n.d.). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Retrieved from [Link]

Sources

Application

Application Note: Precision Reduction of Pyrazole-Phenyl Esters

Topic: Reagents for Selective Reduction of Pyrazole-Phenyl Esters Content Type: Detailed Application Note and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Selective Reduction of Pyrazole-Phenyl Esters Content Type: Detailed Application Note and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The reduction of pyrazole-phenyl esters presents a unique chemoselective challenge in medicinal chemistry. Unlike simple alkyl esters, phenyl esters are "activated" electrophiles due to the electron-withdrawing nature and leaving-group ability of the phenoxide moiety. Furthermore, the pyrazole core introduces Lewis-basic nitrogens and, if N-unprotected, an acidic proton (


), which can alter reagent stoichiometry and coordination.

This guide outlines the optimal reagent selection and protocols to selectively reduce the ester functionality to either an alcohol or an aldehyde , while preserving the heteroaromatic integrity of the pyrazole ring.

Chemo-Structural Analysis & Reagent Logic

The Substrate Challenge
  • The Activated Ester: Phenyl esters (

    
    ) are significantly more reactive than methyl or ethyl esters.[1] The resonance interaction between the ester oxygen and the phenyl ring diminishes the donation of electron density to the carbonyl, making the carbonyl carbon more electrophilic.
    
  • The Pyrazole Trap:

    • Acidic N-H: If the pyrazole is not N-alkylated, the first equivalent of any hydride reagent (LiAlH₄, LiBH₄, NaH) will be consumed to deprotonate the nitrogen, forming a pyrazolide anion. Protocol Implication: You must adjust stoichiometry (+1.0 eq) to account for this.

    • Coordination: The pyridine-like nitrogen (

      
      ) can coordinate to Lewis acidic reducing agents (Al/B species), potentially retarding the reaction or directing hydride delivery.
      
Reagent Selection Matrix
ReagentReactivitySelectivity ProfileRecommended For
LiBH₄ High (for esters)Excellent. Reduces esters to alcohols.[1][2][3] Tolerates amides/nitriles better than LAH.[1]Primary Choice. Robust reduction to alcohol without over-reducing the ring.[1]
DIBAL-H TunableHigh. Can stop at Aldehyde (-78°C) or go to Alcohol (RT).[1]Target is the Aldehyde or when avoiding acidic workups is critical.[1]
NaBH₄ LowLow (Native). Requires additives (e.g.,

, MeOH) to reduce esters.[1]
"Mild" conditions. Useful if the molecule has very sensitive functional groups.[1]
LiAlH₄ AggressivePoor. Risks reducing amides, nitriles, or de-halogenating the ring.[1]Only when other methods fail. Requires strict anhydrous conditions.[1]

Decision Framework (Visualization)

ReagentSelection Start Start: Pyrazole-Phenyl Ester Target What is the Target Product? Start->Target Alcohol Primary Alcohol Target->Alcohol Full Reduction Aldehyde Aldehyde Target->Aldehyde Partial Reduction Sensitive Contains Amides/Nitriles? Alcohol->Sensitive UseDIBAL Protocol B: DIBAL-H (-78°C, Toluene) Aldehyde->UseDIBAL Cryogenic Control UseLiBH4 Protocol A: LiBH4 / THF (High Selectivity) Sensitive->UseLiBH4 Yes (Preserve them) UseLAH Protocol C: LiAlH4 (Aggressive) Sensitive->UseLAH No (Hard to reduce)

Caption: Decision tree for selecting the optimal reducing agent based on target oxidation state and functional group compatibility.

Detailed Experimental Protocols

Protocol A: Selective Reduction to Alcohol using Lithium Borohydride (LiBH₄)

Context: LiBH₄ is the "Goldilocks" reagent—stronger than NaBH₄ but more chemoselective than LiAlH₄.[1][4] It is particularly effective for phenyl esters due to the lithium cation's ability to coordinate with the carbonyl oxygen, enhancing electrophilicity.

Reagents:

  • Substrate: Pyrazole-phenyl ester (1.0 eq)[1]

  • Reagent: LiBH₄ (2.0 M in THF)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

Stoichiometry Note:

  • N-Protected Pyrazole: Use 1.5 – 2.0 eq LiBH₄.[1]

  • N-Unprotected Pyrazole: Use 2.5 – 3.0 eq LiBH₄ (1 eq is consumed by N-H deprotonation).[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Dissolution: Dissolve the pyrazole-phenyl ester (1 mmol) in anhydrous THF (5 mL/mmol). Cool to 0°C in an ice bath.

  • Addition: Add LiBH₄ solution dropwise via syringe.

    • Observation: Gas evolution (

      
      ) will occur immediately if the pyrazole N-H is free.[1]
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–16 hours.[1]

    • Monitoring: Check TLC/LCMS.[1] The phenyl ester is activated, so conversion is often faster than alkyl esters.

  • Quench (Critical): Cool back to 0°C. Carefully add Acetone (2 eq) to quench excess hydride (forms isopropanol), followed by saturated aqueous Ammonium Chloride (

    
    ) .
    
    • Why Acetone? It quenches borohydrides gently without the violent gas evolution of direct acid quenching.[1]

  • Workup: Extract with Ethyl Acetate (x3). Wash combined organics with 1M NaOH (to remove the phenol byproduct generated from the phenyl ester) and then Brine. Dry over

    
    .[1][5]
    
Protocol B: Partial Reduction to Aldehyde using DIBAL-H

Context: Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid reducing agent.[1][6] At low temperatures (-78°C), it forms a stable tetrahedral aluminate intermediate that does not collapse to the aldehyde until hydrolysis, preventing over-reduction to the alcohol.

Reagents:

  • Substrate: Pyrazole-phenyl ester (1.0 eq)[1]

  • Reagent: DIBAL-H (1.0 M in Toluene or Hexanes)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

Stoichiometry Note:

  • N-Protected: 1.1 – 1.2 eq DIBAL-H.[1]

  • N-Unprotected:2.2 eq DIBAL-H (Essential: First eq deprotonates N-H; second eq reduces ester).[1]

Step-by-Step Procedure:

  • Setup: Flame-dry flask, strictly inert atmosphere (

    
    ).
    
  • Cooling: Dissolve substrate in DCM. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add DIBAL-H slowly down the side of the flask to pre-cool the solution. Keep internal temp below -70°C.

  • Incubation: Stir at -78°C for 1–2 hours. Do not let it warm up.

  • Quench (Rochelle's Salt Method):

    • While still at -78°C, add excess Methanol (to quench reagent) followed immediately by saturated aqueous Rochelle’s Salt (Potassium Sodium Tartrate) .[1]

    • Remove cooling bath and let warm to RT.[1]

  • Emulsion Breaking: Vigorously stir the biphasic mixture until the cloudy emulsion resolves into two clear layers (can take 1–3 hours).

    • Mechanism:[2][6][7][8][9][10] Tartrate chelates the aluminum species, solubilizing them in the aqueous phase.

  • Isolation: Separate layers. The organic layer contains the aldehyde.[8]

Protocol C: Mild Reduction using NaBH₄ + Additive

Context: Standard NaBH₄ is too weak for esters. However, phenyl esters are highly activated.[1] If LiBH₄ is unavailable, or if the substrate is extremely acid-sensitive, use NaBH₄ in Methanol (methanolysis/reduction mechanism).

Procedure:

  • Dissolve substrate in Methanol (THF/MeOH 4:1 mixture if solubility is poor).[1]

  • Add NaBH₄ (4.0 eq) in portions at 0°C.

  • Stir at RT.[1][5] The solvent (MeOH) participates in the mechanism, often transesterifying the phenyl ester to a methyl ester transiently, which is then reduced.

  • Note: This is less reliable than Protocol A but is a safer "first try" for precious scale-up batches.[1]

Mechanistic Insight & Troubleshooting

Pathway Visualization

The following diagram illustrates the critical divergence between the "Alcohol Pathway" (LiBH₄) and "Aldehyde Pathway" (DIBAL-H), highlighting the N-deprotonation step.

Mechanism Substrate Pyrazole-Phenyl Ester (NH Free) Deprotonation Step 1: N-Deprotonation (Consumes 1 eq Hydride) Substrate->Deprotonation Hydride Base Intermediate Pyrazolide Anion Deprotonation->Intermediate LiBH4_Attack LiBH4 Attack (Coordination to C=O) Intermediate->LiBH4_Attack LiBH4 (warm) DIBAL_Attack DIBAL-H Attack (-78°C) Intermediate->DIBAL_Attack DIBAL (-78°C) Alcohol_Prod Product: Alcohol (+ Phenol byproduct) LiBH4_Attack->Alcohol_Prod Full Reduction Tetrahedral Stable Al-Intermediate DIBAL_Attack->Tetrahedral Stalled Aldehyde_Prod Product: Aldehyde Tetrahedral->Aldehyde_Prod Hydrolysis

Caption: Mechanistic divergence showing the obligatory deprotonation step for N-unprotected pyrazoles.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield / Incomplete Rxn "Sacrificial" proton consumed reagent.Increase hydride equivalents by +1.0 eq.
Over-reduction (Aldehyde to Alcohol) DIBAL reaction warmed up.[1]Keep strictly at -78°C; Quench before warming.
Emulsion during workup Aluminum salts forming gels.[1]Use Rochelle's Salt (DIBAL) or Fieser Workup (LAH).[1]
Phenol contamination Phenyl ester leaving group persists.[1]Wash organic layer with 1M NaOH or

.

References

  • Brown, H. C., & Narasimhan, S. (1982).[1] "Lithium borohydride.[1][2][4][11][12] A versatile reducing agent."[4][8] Journal of Organic Chemistry. [1]

    • Grounding: Establishes LiBH₄ as the superior reagent for selective ester reduction.[1][4]

  • Seyden-Penne, J. (1997).[1] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] [1]

    • Grounding: Comprehensive text on hydride selectivities and mechanisms.[1]

  • Organic Chemistry Portal. "DIBAL-H Reduction Protocols."

    • Grounding: Standard protocols for low-temperature aldehyde synthesis.[1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1]

    • Grounding: Explains the "Activated Ester" concept regarding phenyl esters vs alkyl esters.

Sources

Method

Application Note: Protecting Group Strategies for 1H-Pyrazole During Alcohol Oxidation

This Application Note is designed for medicinal chemists and process development scientists facing the specific challenge of oxidizing alcohol moieties in the presence of a 1H-pyrazole core. Part 1: The Challenge – Why P...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists facing the specific challenge of oxidizing alcohol moieties in the presence of a 1H-pyrazole core.

Part 1: The Challenge – Why Protect 1H-Pyrazole?

The 1H-pyrazole moiety presents a unique "Janus-faced" challenge during alcohol oxidation. It possesses both a pyridine-like basic nitrogen (N2) and a pyrrole-like acidic nitrogen (N1-H, pKa ~14).[1] Leaving this group unprotected ("naked") during the oxidation of a pendant alcohol leads to three primary failure modes:

  • ** oxidant Sequestration (Coordination):**

    • Mechanism: The basic N2 nitrogen acts as a ligand, coordinating strongly to Lewis acidic metal oxidants (e.g., Cr(VI) in PCC/Jones, Mn(VII)).[1]

    • Impact: This arrests the catalytic cycle, requiring super-stoichiometric amounts of oxidant and often leading to incomplete conversion or difficult emulsions during workup.

  • N-Oxidation & Ring Degradation:

    • Mechanism: Electrophilic oxidants (e.g., m-CPBA, peroxides) or vigorous conditions can oxidize the pyrazole ring itself, forming N-oxides or initiating ring opening.[1]

    • Impact: Formation of complex impurity profiles that are difficult to purge.[2][3]

  • Regiochemical Ambiguity:

    • Mechanism: The tautomeric nature of 1H-pyrazole (N1-H ⇌ N2-H) complicates NMR interpretation and can lead to side reactions if the oxidation conditions involve alkylating or acylating intermediates.[1]

The Solution: A robust protecting group (PG) strategy is required to mask the N-H proton and sterically/electronically deactivate the N2 nitrogen.[1]

Part 2: Strategic Selection Guide

Do not choose a protecting group arbitrarily.[1] Select based on the oxidant you intend to use and the deprotection conditions your molecule can tolerate.[1]

Decision Matrix: Selecting the Right PG
Protecting Group (PG)Stability to OxidantsStability to Acid/BaseRemoval MethodBest For...[1]
SEM (2-(Trimethylsilyl)ethoxymethyl)Excellent (Stable to Swern, DMP, PCC, MnO2)Stable to Base; Labile to Strong AcidFluoride (TBAF) or Strong AcidTop Choice. Complex substrates requiring harsh oxidation; late-stage deprotection.[1]
THP (Tetrahydropyranyl)Good (Stable to basic/neutral oxidants like DMP, Swern)Poor (Labile to dilute acid)Mild Acid (AcOH/H2O, PPTS)Cost-sensitive scale-up; when fluoride is contraindicated.[1]
Boc (tert-Butyloxycarbonyl)Moderate (Stable to DMP; risk of loss in acidic oxidants)Poor (Labile to TFA, HCl)Acid (TFA, HCl)Rapid SAR generation; when electron-withdrawing of Pyrazole is desired.[1]
Trityl (Trt)Good (Steric bulk protects N)Poor (Very acid sensitive)Mild Acid / HydrogenolysisSterically crowded environments; preventing N2 coordination.[1]
Benzyl (Bn)Excellent StableHydrogenolysis / Dissolving MetalWhen the molecule tolerates H2/Pd; rigorous stability needed.[1]
Workflow Visualization: Strategy Selection

PG_Selection Start Start: Alcohol Oxidation with 1H-Pyrazole Q1 Does molecule tolerate Fluoride (TBAF)? Start->Q1 Q2 Does molecule tolerate Acid (TFA/HCl)? Q1->Q2 No Use_SEM Select SEM (Robust, F- cleavable) Q1->Use_SEM Yes Q3 Is Pyrazole Electron Density a concern? Q2->Q3 Yes Use_Bn Select Benzyl (Requires Hydrogenolysis) Q2->Use_Bn No Use_Boc Select Boc (EWG, Acid cleavable) Q3->Use_Boc Yes (Need EWG) Use_THP Select THP (Low cost, Acid cleavable) Q3->Use_THP No (Need Stability)

Caption: Decision logic for selecting the optimal pyrazole protecting group based on substrate compatibility.

Part 3: Detailed Experimental Protocols

These protocols are optimized for a model substrate: (1H-pyrazol-4-yl)methanol .

Protocol A: SEM Protection (The "Gold Standard")

Why SEM? It is orthogonal to most oxidation conditions and prevents N-coordination effectively due to the chelating ability of the oxygen in the SEM chain, which is internally satisfied, or simple steric bulk.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Hydride (60% dispersion, 1.2 equiv)[1]

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)[1]

  • THF (Anhydrous, 0.5 M concentration)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add NaH (1.2 equiv) and wash with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive (optional).[1] Suspend NaH in anhydrous THF (0 °C).

  • Deprotonation: Add the pyrazole substrate (dissolved in minimal THF) dropwise to the NaH suspension at 0 °C. Evolution of H2 gas will be observed.

  • Equilibration: Stir at 0 °C for 30 min to ensure complete formation of the pyrazolyl anion. Critical: This ensures regioselectivity is thermodynamically controlled if substituents are present.

  • Alkylation: Add SEM-Cl (1.1 equiv) dropwise.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SEM-protected pyrazoles are typically less polar than the free NH).[1]

  • Workup: Quench with Sat. NH4Cl.[1] Extract with EtOAc.[1] Wash organic layer with Brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography. Note: Regioisomers (N1 vs N2) may separate here if the pyrazole is unsymmetrical.

Protocol B: Oxidation of SEM-Protected Alcohol

Method Selection:Dess-Martin Periodinane (DMP) is recommended over Swern for pyrazoles to avoid the foul-smelling sulfides and potential for Pummerer-type side reactions if the SEM group is compromised (rare).[1]

Reagents:

  • SEM-Protected Pyrazole Alcohol (1.0 equiv)[1]

  • Dess-Martin Periodinane (1.2 – 1.5 equiv)[1]

  • Dichloromethane (DCM) (Wet, see note below)[1]

  • NaHCO3 (Solid, 2.0 equiv)[1]

Step-by-Step:

  • Preparation: Dissolve the SEM-protected alcohol in DCM (0.2 M).

  • Buffer: Add solid NaHCO3 (2.0 equiv). Why? DMP generates acetic acid as a byproduct.[1] Pyrazoles, even protected ones, can be acid-sensitive.[1] The buffer prevents acid-catalyzed cleavage of the SEM group or acetal exchange.

  • Oxidation: Add DMP (1.2 equiv) in one portion at 0 °C or RT.

  • Water Acceleration: Expert Tip: Add 1.0 equiv of water (or use non-anhydrous DCM).[1] Water accelerates the ligand exchange mechanism of DMP, increasing the rate of oxidation significantly.[1]

  • Monitoring: Stir 1–3 hours.

  • Workup (The "Reductive Quench"): Dilute with Et2O. Add a 1:1 mixture of Sat. NaHCO3 and Sat. Na2S2O3.[1] Stir vigorously for 15 mins until the organic layer is clear (removes iodinane byproducts).

  • Isolation: Extract, dry, and concentrate.[1] The aldehyde is usually pure enough for the next step.[1]

Protocol C: Deprotection (Regeneration of 1H-Pyrazole)

Method 1: Fluoride (Mild) [1]

  • Dissolve substrate in THF.[1]

  • Add TBAF (1.0 M in THF, 3.0 equiv) and Ethylenediamine (2.0 equiv).[1]

    • Why Ethylenediamine? It scavenges the formaldehyde released during SEM cleavage, preventing it from reacting with the liberated pyrazole.[1]

  • Heat to 60 °C for 4–12 hours.

Method 2: Acid (Global Deprotection) [1]

  • Dissolve in EtOH or MeOH.

  • Add 6N HCl (excess). Reflux for 1–2 hours.

  • Neutralize carefully with NaOH to precipitate the product or extract.[1]

Part 4: Scientific Rationale & Troubleshooting

Mechanism of Interference

The diagram below illustrates why the "naked" pyrazole fails during oxidation (specifically with Chromium reagents like PCC) and how protection solves this.

Mechanism cluster_0 Scenario A: Unprotected (Failure) cluster_1 Scenario B: Protected (Success) Naked 1H-Pyrazole (Free NH, Basic N2) Complex Dead Complex (N2-Cr Coordination) Naked->Complex Coordination (Fast) Oxidant Metal Oxidant (e.g., PCC/Cr) Oxidant->Complex Protected SEM-Pyrazole (N-Blocked) Product Aldehyde/Ketone (Clean Conversion) Protected->Product Oxidation (Alcohol -> Carbonyl) DMP DMP Oxidant DMP->Product

Caption: Comparative mechanism showing how N-protection prevents catalyst sequestration.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield (Oxidation) Acid-catalyzed decomp of PGAdd solid NaHCO3 or Pyridine to the oxidation reaction (buffers the byproduct acid).[1]
Regioisomer Mixture Tautomerization during protectionUse lower temp (-78 °C) during alkylation; Switch to N-THP (kinetic control) or separate isomers carefully.
Incomplete Deprotection Strong Si-O bond (SEM)Increase TBAF equivalents; Add molecular sieves; Switch to HCl/EtOH reflux.
Explosive Hazard DMP shock sensitivityDo not heat DMP solids >130 °C. Use IBX if scale >100g (safer, though less soluble).[1]

References

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (The definitive guide on PG stability). [1]

  • Dess, D. B., & Martin, J. C. (1991).[1][4] A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary and secondary alcohols and a variety of related 12-I-5 species.[1] Journal of the American Chemical Society, 113(19), 7277–7287.[1] [Link]

  • Lipshutz, B. H., & Pegram, J. J. (1980).[1][3] beta-(Trimethylsilyl)ethoxymethyl chloride.[1] A new reagent for the protection of the hydroxyl group. Tetrahedron Letters, 21(35), 3343-3346.[1] (Original SEM reference). [Link]

  • Kocienski, P. J. (2005).[1] Protecting Groups. Thieme. (Detailed mechanisms of cleavage). [Link][1]

Sources

Application

Crystallization Protocol for (3-(1H-pyrazol-3-yl)phenyl)methanol

Executive Summary This Application Note details the process development and optimization for the crystallization of (3-(1H-pyrazol-3-yl)phenyl)methanol . Unlike its N-linked isomer (3-(1H-pyrazol-1-yl)...), this C-linked...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process development and optimization for the crystallization of (3-(1H-pyrazol-3-yl)phenyl)methanol . Unlike its N-linked isomer (3-(1H-pyrazol-1-yl)...), this C-linked pyrazole derivative possesses a free N-H moiety on the pyrazole ring, significantly influencing its solid-state behavior through intermolecular hydrogen bonding.

The presence of both a hydroxymethyl group (benzyl alcohol) and a free pyrazole N-H donor creates a dual H-bond donor/acceptor system. This often leads to high lattice energy but also increases the risk of "oiling out" or forming amorphous solids if the solvent system does not adequately mediate these interactions. This guide prioritizes thermodynamic stability and impurity rejection using solvent systems optimized for polar aryl-pyrazoles.

Part 1: Pre-Formulation & Solubility Profiling

Before scale-up, a solubility screen is mandatory to define the metastable zone width (MSZW). The C-linked pyrazole structure suggests moderate solubility in alcohols and high solubility in polar aprotic solvents (DMSO, DMF), with limited solubility in non-polar hydrocarbons.

Solubility Decision Matrix

Perform this rapid screen using 50 mg of crude material per solvent.

Solvent SystemClassificationSolubility BehaviorRecommendation
Ethanol (Abs.) Primary CandidateSoluble at reflux; moderate at RT.Best for Cooling Crystallization.
IPA (Isopropanol) Secondary CandidateLower solubility than EtOH; steeper solubility curve.Best for High Purity/Polymorph Control.
EtOAc / Heptane Anti-Solvent SystemSoluble in EtOAc; Insoluble in Heptane.Best for Yield Recovery (Risk of oiling out).
Water Anti-SolventPoor solubility at all temps.Use as Anti-solvent with EtOH.
DCM / Toluene Poor CandidatesDCM (too soluble/volatile); Toluene (solvates poorly).Avoid.
Solvent Selection Workflow (Logic Diagram)

SolventSelection Start Start: Solubility Screen (50 mg scale) CheckAlc Test Alcohol Solubility (EtOH or IPA) @ Reflux Start->CheckAlc SolubleHot Fully Soluble? CheckAlc->SolubleHot PrecipCold Precipitates upon Cooling? SolubleHot->PrecipCold Yes MethodC Method C: Evaporative/Anti-Solvent (EtOAc + Heptane) SolubleHot->MethodC No (Too Insoluble) MethodA Method A: Cooling Crystallization (Preferred for Purity) PrecipCold->MethodA Yes (Crystals) MethodB Method B: Anti-Solvent Addition (EtOH + Water) PrecipCold->MethodB No (Stays Soluble) Optimization Optimization MethodA->Optimization Optimize Cooling Rate MethodB->Optimization Optimize Water Ratio

Figure 1: Decision logic for selecting the optimal crystallization method based on initial solubility observations.

Part 2: Detailed Experimental Protocols

Method A: Cooling Crystallization (Ethanol/Water System)

Target Application: High purity requirements (>99.5%) where yield can be sacrificed slightly for quality.

Rationale: Ethanol acts as a proton-protic solvent that can disrupt the intermolecular N-H...N hydrogen bonds of the pyrazole dimer, allowing them to reform in an ordered lattice upon cooling. Water acts as a mild anti-solvent to decrease solubility at lower temperatures without causing rapid, amorphous precipitation.

Protocol Steps:
  • Dissolution: Charge the crude (3-(1H-pyrazol-3-yl)phenyl)methanol into a round-bottom flask. Add Ethanol (absolute) at a ratio of 5-8 mL per gram of solid.

  • Heating: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solids remain after 15 minutes at reflux, add more Ethanol in 0.5 mL/g increments until clear.

  • Filtration (Hot): If insoluble particles (catalyst residues, salts) are present, filter the hot solution through a pre-heated celite pad or sintered glass funnel.

  • Nucleation Control:

    • Cool the solution slowly to roughly 60°C.

    • Optional: Add Water dropwise (approx. 10-20% of the ethanol volume) until a faint, persistent turbidity is observed, then add 1 mL of Ethanol to clear it.

  • Crystallization: Allow the solution to cool to Room Temperature (20-25°C) over 2-3 hours.

    • Critical: Do not crash cool (ice bath) immediately; this traps impurities.

  • Finishing: Once thick crystals form at RT, cool to 0-5°C (ice bath) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash the cake with cold Ethanol/Water (1:1) .

  • Drying: Dry under vacuum at 40-45°C for 12 hours. (High melting point allows for oven drying, but vacuum prevents oxidation of the benzyl alcohol).

Method B: Anti-Solvent Crystallization (EtOAc / Heptane)

Target Application: Maximizing yield from mother liquors or for less polar crude material.

Rationale: The compound is moderately soluble in Ethyl Acetate (EtOAc). Heptane is a non-polar anti-solvent that forces the polar pyrazole out of solution.

Protocol Steps:
  • Dissolve crude material in EtOAc (3-4 mL/g) at 50-60°C.

  • Slowly add Heptane dropwise to the hot solution.

  • Stop addition when the first permanent cloudiness appears.

  • Allow to cool to RT with vigorous stirring.

    • Troubleshooting: If the product "oils out" (forms a sticky gum instead of crystals), reheat to re-dissolve and add a seed crystal of pure material. Slow down the stirring speed.

  • Filter and wash with 10% EtOAc in Heptane.

Part 3: Process Logic & Troubleshooting

The "Oiling Out" Phenomenon

Benzyl alcohols with heteroaromatic rings are prone to oiling out because the melting point of the solvated amorphous phase is often lower than the boiling point of the solvent.

  • Symptom: Two liquid layers form upon cooling (milky emulsion).

  • Root Cause: Supersaturation is too high, or the anti-solvent was added too fast.

  • Corrective Action:

    • Reheat until clear (single phase).

    • Seed the solution with pure crystals at a temperature above the oiling point.

    • Cool slower (10°C per hour).

Polymorphism & Hydrates

The "1H-pyrazole" moiety can exist in tautomeric forms (though 1H is dominant) and can form hydrates.

  • Verification: Run XRPD (X-Ray Powder Diffraction) on the dried solid.

  • DSC Analysis: Look for a sharp endotherm. A broad endotherm followed by a sharp one suggests a solvate desolvating and then melting.

Process Flow Diagram

CrystallizationWorkflow cluster_QC Quality Control Raw Crude Material (Solid/Oil) Dissolve Dissolution (Reflux in EtOH) Raw->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If turbid Nucleate Controlled Cooling (78°C -> 25°C) Dissolve->Nucleate If clear Filter->Nucleate Isolate Filtration & Wash (Cold EtOH/H2O) Nucleate->Isolate Dry Vacuum Dry (45°C, <50 mbar) Isolate->Dry XRPD XRPD (Form Check) Dry->XRPD HPLC HPLC (Purity >99%) Dry->HPLC

Figure 2: Step-by-step unit operation flow for the purification of (3-(1H-pyrazol-3-yl)phenyl)methanol.

References

  • Sigma-Aldrich. [3-(1H-Pyrazol-1-yl)phenyl]methanol Product Sheet. (Note: Reference for N-linked isomer properties which serve as a baseline for polarity). Link

  • InvivoChem. 3-(1H-Pyrazol-3-yl)aniline Solubility Data. (Analogous amine compound showing solubility in DMSO/Ethanol systems). Link

  • National Institutes of Health (NIH) - PubChem. (1H-Pyrazol-3-yl)methanol Compound Summary. Link

  • University of Rochester. Solvents for Recrystallization: General Principles for Heterocycles. Link

  • MDPI (Molecules). Synthesis and Crystal Structure of Phenyl-Pyrazole Derivatives. (Demonstrates Ethanol/Water recrystallization for phenyl-pyrazoles). Link

Method

Fragment-based drug discovery using pyrazole benzyl alcohol scaffolds

Application Note: Fragment-Based Drug Discovery (FBDD) using Pyrazole Benzyl Alcohol Scaffolds Executive Summary & Scientific Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), the choice of scaffold dic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fragment-Based Drug Discovery (FBDD) using Pyrazole Benzyl Alcohol Scaffolds

Executive Summary & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the choice of scaffold dictates the trajectory of the entire campaign. This guide focuses on the Pyrazole Benzyl Alcohol scaffold—a privileged structural motif that synergizes the hinge-binding capability of pyrazoles with the soluble, vector-rich nature of benzyl alcohols.

Why this Scaffold?

  • The Pyrazole Core: A proven pharmacophore for kinase inhibition, capable of forming bidentate hydrogen bonds with the ATP-binding hinge region (e.g., AT9283, Ruxolitinib).[1]

  • The Benzyl Alcohol Moiety: Acts as a "solubility anchor" and a versatile synthetic handle.[2] The hydroxyl group improves aqueous solubility (essential for high-concentration fragment screening) and serves as a reactive vector for "fragment growing" via etherification, oxidation, or reductive amination.[1]

This Application Note provides a rigorous, field-tested workflow for library design, biophysical screening (SPR/NMR), and chemical evolution of this specific scaffold.

Scaffold Design & Chemical Space

Effective FBDD relies on the "Rule of Three" (Ro3). The pyrazole benzyl alcohol scaffold inherently adheres to these metrics, maximizing the probability of high ligand efficiency (LE).

Table 1: Physicochemical Profile of the Pyrazole Benzyl Alcohol Core

PropertyTarget Value (Ro3)Pyrazole Benzyl Alcohol (Typical)Scientific Benefit
Molecular Weight < 300 Da~170–220 DaAllows ample room for "growing" without bloating MW.
cLogP < 31.0 – 1.8Ensures solubility in assay buffers (PBS/DMSO).
H-Bond Donors < 32 (Pyrazole NH, Alcohol OH)Critical for specific directional binding (e.g., Hinge).[1]
H-Bond Acceptors < 32 (Pyrazole N, Alcohol O)Facilitates water-mediated networks.[1]
Rotatable Bonds < 32–3Low entropic penalty upon binding.[1]

The Screening Workflow (The Funnel)

Fragment screening requires a cascade of orthogonal biophysical methods to eliminate false positives (aggregators) and validate weak affinity interactions (


 in 

M–mM range).

Figure 1: The Biophysical Screening Cascade

FBDD_Workflow Library Pyrazole-Benzyl Alcohol Library Assembly (QC: LC-MS, 1H NMR) CleanScreen SPR Clean Screen (Remove sticky compounds) Library->CleanScreen 1000+ Fragments BindingScreen SPR Binding Level Screen (Single conc. @ 200 µM) CleanScreen->BindingScreen Non-aggregators Affinity SPR Affinity Screen (Full dose-response Kd) BindingScreen->Affinity >5 R.U. Response Validation Ligand-Observed NMR (STD-NMR / WaterLOGSY) Affinity->Validation Validated Binders Validation->Library SAR Expansion Structure X-Ray Crystallography / Cryo-EM (Soak Systems) Validation->Structure High LE Hits

Caption: A linear screening cascade prioritizing high-throughput SPR for filtering, followed by NMR for structural validation.

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: Identify binders and rule out aggregators using a biosensor (e.g., Biacore T200/8K). Criticality: Fragments have fast off-rates (


) and low refractive index changes. Precise DMSO correction is non-negotiable.

Steps:

  • Immobilization:

    • Target protein is immobilized via amine coupling to a CM5/CM7 chip.[3]

    • Target Density (

      
      ):  Aim for a theoretical 
      
      
      
      of 30–50 RU.
    • Calculation:

      
      .
      
    • Note: Keep density low to avoid steric hindrance, but high enough to detect low-MW fragments.

  • Solvent Correction (The "Clean Screen"):

    • Prepare a DMSO calibration curve (4.5% to 5.5% if running buffer is 5%).

    • Why? Bulk refractive index changes from DMSO mismatch can dwarf the specific binding signal of a fragment.

    • Inject "sticky" control compound (e.g., promiscuous aggregator) to flag surface fouling.[1]

  • Binding Screen:

    • Concentration: Screen at 200–500

      
      M.
      
    • Flow Rate: High flow (30

      
      L/min) to minimize mass transport limitations.
      
    • Contact Time: Short (30s association, 15s dissociation). Fragments reach equilibrium rapidly.[1]

  • Data Analysis:

    • Apply solvent correction.[1][4][5][6][7]

    • Filter hits based on Square Wave binding shape (rapid on/off).

    • Reject: Slow binders (likely non-specific) or super-stoichiometric signals (aggregation).

Protocol B: Saturation Transfer Difference (STD) NMR

Objective: Confirm binding in solution and map the epitope (which part of the fragment touches the protein). Mechanism: Magnetization is transferred from the saturated protein to the bound ligand via the Nuclear Overhauser Effect (NOE).

Steps:

  • Sample Preparation:

    • Protein: 10–20

      
      M (deuterated buffer, PBS pH 7.4).
      
    • Ligand: 200–500

      
      M (excess ligand is required; ratio 1:20 to 1:50).
      
    • Control: Run a "ligand-only" spectrum to ensure no direct saturation of the ligand occurs.

  • Pulse Sequence Setup:

    • On-Resonance Irradiation: Set frequency to a region with only protein signals (e.g., -0.5 ppm or 12 ppm).[1]

    • Off-Resonance Irradiation: Set to 30 ppm (control).

    • 
       Filter:  Apply a 30ms spin-lock filter to suppress the broad protein background signals, leaving only the sharp ligand signals.
      
  • Acquisition:

    • Interleave on- and off-resonance scans to minimize artifacts.

    • Subtract "On" from "Off" to generate the STD spectrum.[8][9]

  • Interpretation:

    • Positive Result: Ligand signals appear in the difference spectrum. The signal intensity correlates with the proximity to the protein surface.

    • Note: If the benzyl protons show stronger STD effect than the pyrazole, the benzyl ring is likely buried in a hydrophobic pocket.

Hit-to-Lead Optimization Strategy

Once a Pyrazole Benzyl Alcohol hit is validated, the "Benzyl Alcohol" handle becomes the primary vector for evolution.

Figure 2: Chemical Evolution of the Scaffold

Chemical_Evolution Core Pyrazole-Benzyl Alcohol (Hit) Oxidation Oxidation to Aldehyde Core->Oxidation Vector 1 Etherification Etherification (Williamson) Core->Etherification Vector 2 RedAm Reductive Amination (Access Solubilizing Groups) Oxidation->RedAm + Amines Linker Ether Linker (Reach Distant Pockets) Etherification->Linker + Alkyl Halides

Caption: Synthetic divergence from the benzyl alcohol handle allows rapid exploration of adjacent sub-pockets.

Optimization Tactics:

  • Fragment Growing: Convert the primary alcohol to an ether to reach into a hydrophobic back-pocket (common in kinase selectivity).

  • Fragment Merging: If a second fragment binds nearby (identified via X-ray), use the alcohol carbon as the merge point.

  • Solubility Tuning: If the pyrazole core becomes too lipophilic during optimization, oxidize the alcohol to an acid or amine to re-introduce polarity.[1]

References

  • Fragment-Based Discovery of AT9283 (Kinase Inhibitor): Howard, S., et al. (2009).[1][10] Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]

  • STD-NMR Protocol for Fragment Screening: Mayer, M., & Meyer, B. (1999).[1] Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • SPR Fragment Screening & DMSO Correction: Giannetti, A. M. (2011).[1] Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry. [Link]

  • The "Rule of Three" for Fragments: Congreve, M., et al. (2003).[1] A 'Rule of Three' for fragment-based lead discovery?. Drug Discovery Today.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for (3-(1H-pyrazol-3-yl)phenyl)methanol

Case ID: SOL-PYR-003 Compound: (3-(1H-pyrazol-3-yl)phenyl)methanol Primary Solvent: Dimethyl Sulfoxide (DMSO) Status: Active Troubleshooting Guide Executive Summary: The Physicochemical Challenge You are encountering sol...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-003 Compound: (3-(1H-pyrazol-3-yl)phenyl)methanol Primary Solvent: Dimethyl Sulfoxide (DMSO) Status: Active Troubleshooting Guide

Executive Summary: The Physicochemical Challenge

You are encountering solubility difficulties with (3-(1H-pyrazol-3-yl)phenyl)methanol . This is not a random occurrence; it is a predictable consequence of the molecule's structure competing with the solvent's properties.

The Root Cause: This molecule features a "perfect storm" for crystallization:

  • The Pyrazole Ring: Acts as both a hydrogen bond donor (-NH) and acceptor (=N-). Pyrazoles are notorious for forming tight, high-melting-point crystal lattices due to intermolecular hydrogen bonding [1].

  • The Hydroxymethyl Group: The alcohol moiety (-CH₂OH) adds another H-bond donor/acceptor site, increasing the lattice energy.

  • DMSO Hygroscopicity: DMSO is extremely hygroscopic.[1] It absorbs atmospheric water rapidly.[1] Water acts as an anti-solvent for this lipophilic-aromatic structure, causing "crashing out" or gelation [2].

Module 1: Standard Operating Procedure (The "Golden Path")

Do not rely on simple vortexing. Follow this validated workflow to ensure thermodynamic stability of your stock solution.

The Protocol

Reagents: Anhydrous DMSO (≥99.9%, stored over molecular sieves). Equipment: Sonicator bath (35-40 kHz), Vortex mixer, Water bath (40°C).

  • Pre-Weighing Preparation: Equilibrate the compound vial to room temperature before opening to prevent condensation on the solid.

  • Solvent Addition: Add Anhydrous DMSO to the vial.

    • Target Concentration: Start with 10–50 mM . Do not attempt >100 mM initially without empirical validation.

  • Mechanical Dispersion: Vortex vigorously for 30 seconds to break up large clumps.

  • Thermal Input: Incubate the vial at 40°C for 10 minutes.

    • Why? This overcomes the lattice energy barrier without degrading the compound (unlike boiling).

  • Acoustic Energy: Sonicate for 15 minutes in a bath.

    • Critical: Ensure the water level in the bath matches the solvent level in the vial.

  • Visual Inspection: Hold against a light source. Look for "schlieren" lines (wavy distortions) or micro-particulates. If clear, proceed.

Visualization: The Dissolution Workflow

G Start Solid Compound (Equilibrated to RT) AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Vortex Vortex (30s) AddDMSO->Vortex Heat Heat to 40°C (10 mins) Vortex->Heat Sonicate Sonicate (15 mins, 40kHz) Heat->Sonicate Inspect Visual Inspection Sonicate->Inspect Decision Is Solution Clear? Inspect->Decision Success Store in Aliquots (-20°C, Desiccated) Decision->Success Yes Fail Proceed to Advanced Troubleshooting Decision->Fail No

Caption: Figure 1. Standard Dissolution Workflow ensuring lattice energy disruption via thermal and acoustic energy.

Module 2: Troubleshooting & Diagnostics (FAQ)

Q1: My solution was clear, but it precipitated after freezing. Why?

Diagnosis: Cryo-precipitation induced by Water Uptake. DMSO freezes at 18.5°C. If your stock solution absorbed moisture (even 1-2%) from the air during handling, the freezing point drops, and the solubility of your hydrophobic pyrazole decreases drastically [2].

  • The Fix: Do not freeze-thaw the entire bottle. Re-solubilize the precipitate using the Heat + Sonication cycle (Module 1), then aliquot into single-use vials to avoid future freeze-thaw cycles.

Q2: The solution looks "cloudy" or "oily" but no crystals are visible.

Diagnosis: Liquid-Liquid Phase Separation (Oiling Out). This often happens when the compound is supersaturated or if the DMSO is old (wet). The compound is forming a concentrated oil phase rather than dissolving.

  • The Fix: Add 10-20% more DMSO. If the issue persists, the compound may be aggregating. Add a co-solvent (see Module 3).[2]

Q3: Can I acidify the DMSO to help it dissolve?

Diagnosis: Protonation Strategy. Pyrazoles are weak bases (pKa ~2.5 for the conjugate acid).

  • The Fix: Use with caution. Adding 1% equivalent of HCl or Formic Acid can help by protonating the pyrazole nitrogen, breaking intermolecular H-bonds.

  • Warning: Only do this if your downstream assay tolerates acidic pH. This is not recommended for general cell-based assays as it may cause cytotoxicity or buffer crashes.

Module 3: Advanced Optimization & Data

If the standard protocol fails, use these data-driven adjustments.

Solubility Parameter Table
ParameterValue / ConditionImpact on Solubility
DMSO Water Content >0.5%Critical Failure: Drastic reduction in solubility.[3] Use fresh ampoules.
Temperature 20°C vs 40°CSolubility often doubles at 40°C due to increased molecular motion disrupting the lattice [3].
Sonication 40 kHzInduces cavitation bubbles that mechanically break apart crystal aggregates [4].
Co-Solvent (Optional) Ethanol (up to 10%)Disrupts pyrazole-pyrazole stacking; useful if DMSO alone fails.
Logic Pathway for Persistent Insolubility

Troubleshooting Problem Precipitate Persists CheckWater Check DMSO Age: Is it >1 month old? Problem->CheckWater NewDMSO Replace with Fresh Anhydrous DMSO CheckWater->NewDMSO Yes CheckConc Check Concentration: Is it >50 mM? CheckWater->CheckConc No Dilute Dilute to 25 mM CheckConc->Dilute Yes CheckStructure Check Structure: Salt vs Free Base? CheckConc->CheckStructure No Acidify Add 1 eq. HCl (If assay permits) CheckStructure->Acidify Free Base

Caption: Figure 2. Decision tree for troubleshooting persistent precipitation issues.

Module 4: Aqueous Dilution (The "Crash Out" Danger Zone)

The Scenario: You successfully dissolved the compound in DMSO, but when you add it to your cell culture media or buffer, it turns white/cloudy.

The Mechanism: This is the "Solvent Shift" effect. Your compound is hydrophobic (LogP likely > 2). When you dilute DMSO into water, the solvent power drops exponentially.

Prevention Protocol:

  • Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Intermediate Step: Dilute stock (e.g., 10 mM) into a 1:1 DMSO:Water mix first, then dilute that into the final buffer.

  • Keep it Warm: Pre-warm your culture media/buffer to 37°C before adding the compound.

  • Rapid Mixing: Do not let the DMSO drop "sit" on top of the buffer. Vortex the buffer while adding the DMSO stock to prevent local zones of supersaturation.

References

  • BenchChem. Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from BenchChem Technical Support.[2][4][5][6] Link

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (Explains hygroscopicity and freezing point depression). Link

  • ResearchGate. Compound Precipitation in High-Concentration DMSO Solutions. (Analysis of freeze-thaw effects). Link

  • Matrical/Ziath. Sonication effects on re-dissolution of compounds in DMSO.Link

Sources

Optimization

Technical Support Center: Suzuki Coupling of Pyrazole-Phenyl Systems

Current Status: Online | Specialist: Senior Application Scientist Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Dr. H. Chen Ticket ID: SUZ-PYR-001

Introduction: The "Deceptive" Heterocycle

Welcome to the Advanced Troubleshooting Desk. You are likely here because a "standard" Suzuki protocol (e.g., Pd(PPh3)4, Na2CO3, DME/Water) failed to couple a pyrazole ring with a phenyl system.

Do not panic. Pyrazoles are notoriously deceptive substrates in cross-coupling. They present a "Pick Your Poison" scenario depending on which partner carries the boron and which carries the halide.

This guide abandons generic advice. We will diagnose your failure based on the specific electronic and steric reality of your substrates.

Part 1: Diagnostic Triage (Start Here)

To solve your problem, we must first identify the Failure Mode based on your coupling partners.

Question 1: Which configuration are you running?
  • Configuration A: Pyrazole-Boronic Acid/Ester + Phenyl-Halide

    • Primary Risk:Protodeboronation . The pyrazole ring is electron-rich; the C-B bond is labile. The boron falls off before it can couple.

    • Symptom:[1][2][3][4][5] You recover the de-borylated pyrazole (H-Pyrazole) and unreacted Phenyl-Halide.

  • Configuration B: Pyrazole-Halide + Phenyl-Boronic Acid

    • Primary Risk:Catalyst Poisoning . The nitrogen atoms (

      
      ) on the pyrazole coordinate to the Palladium, displacing your ligands and shutting down the catalytic cycle.
      
    • Symptom:[1][2][3][4][5] No reaction (0% conversion), or the reaction stops after 5-10% turnover.

Part 2: Troubleshooting Configuration A (Pyrazole-Boron)

The Issue: Rapid Protodeboronation

Pyrazole boronic acids are prone to hydrolytic cleavage of the C-B bond. This mechanism is base-catalyzed. If you use a strong base (hydroxide, carbonate) and heat, you are essentially performing a hydrolysis reaction, not a coupling.

The Mechanism
  • Base Attack: The base (

    
     or 
    
    
    
    ) attacks the boron atom, forming a boronate "ate" complex.
  • Protonolysis: In electron-rich heterocycles like pyrazole, the C-B bond is weak. A proton source (water, alcohol, or even the pyrazole NH) protonates the carbon ipso to the boron.

  • Cleavage: The C-B bond breaks, releasing boric acid and the "empty" pyrazole.

Solutions for Configuration A
VariableRecommendationScientific Rationale
Boron Source Switch to MIDA Boronates or Trifluoroborates (

)
These are "slow-release" agents. They maintain a low concentration of the active boronic acid, minimizing the window for protodeboronation [1, 3].[6]
Base Anhydrous

or

Avoid hydroxides. Phosphate is mild and acts as a proton shuttle without being aggressive enough to strip the boron rapidly.
Solvent Anhydrous Dioxane or THF Water promotes protodeboronation. If using

, use a minimum amount of water (10:1 ratio) just to solubilize the salt.
Catalyst Pd-118 (dtbpf) or XPhos Pd G3 Fast oxidative addition is required to "catch" the unstable boronic acid before it degrades.

Part 3: Troubleshooting Configuration B (Halopyrazole)

The Issue: Catalyst Sequestration (Poisoning)

The pyrazole nitrogens are excellent ligands. If your phosphine ligand is small (e.g.,


) or labile, the pyrazole will displace it. The resulting Pyrazole-Pd-Halide complex is catalytically dead because it cannot undergo transmetallation.
Solutions for Configuration B
VariableRecommendationScientific Rationale
Ligand Buchwald Ligands (XPhos, SPhos, CataCXium A) These biaryl phosphines are extremely bulky. They create a "roof" over the Pd center that physically blocks the pyrazole nitrogen from coordinating, while still allowing the oxidative addition [2].
Pre-catalyst Use Pre-formed Catalysts (e.g., XPhos Pd G3) Do not mix Pd(OAc)2 + Ligand in situ. The pyrazole will bind Pd(OAc)2 faster than the ligand can. Use a pre-catalyst that already has the bulky ligand attached.
Protection Protect the NH (SEM, THP, Boc) If you have a free NH, the deprotonated pyrazolate is an even stronger poison than the neutral pyrazole. Protect it to reduce electron density and steric accessibility.

Part 4: Visualizing the Failure Pathways

The following diagram illustrates the decision logic and the competing failure mechanisms.

SuzukiTroubleshooting start Start: Suzuki Coupling Failure decision Identify Nucleophile (Boron Species) start->decision pathA Path A: Pyrazole-Boronic Acid decision->pathA Pyrazole is Boron Source pathB Path B: Phenyl-Boronic Acid (Pyrazole-Halide) decision->pathB Pyrazole is Halide failA FAILURE MODE: Protodeboronation (C-B bond cleavage) pathA->failA failB FAILURE MODE: Catalyst Poisoning (N-coordination to Pd) pathB->failB mechA Mechanism: Base attacks B -> Protonation of C -> Loss of B(OH)2 failA->mechA mechB Mechanism: Pyrazole N displaces Ligand -> Forms stable (dead) Pd-N complex failB->mechB solA SOLUTION A: 1. Use MIDA or BF3K salts 2. Anhydrous conditions 3. Fast Catalyst (Pd-118) mechA->solA solB SOLUTION B: 1. Bulky Ligands (XPhos/SPhos) 2. Pre-formed Catalyst (G3/G4) 3. N-Protection (THP/SEM) mechB->solB

Figure 1: Diagnostic logic flow for identifying the root cause of Suzuki coupling failure in pyrazole systems.

Part 5: Validated Experimental Protocols

Protocol A: The "Slow Release" Method (For Pyrazole-Boron)

Use this when you see the pyrazole starting material disappearing but no product forming (Protodeboronation).

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Pyrazole Potassium Trifluoroborate (

      
      )  (1.2 equiv) [3]
      
    • 
       (3.0 equiv)
      
    • XPhos Pd G3 (2 mol%) or Pd(dppf)Cl2 (for less hindered cases).

  • Solvent System: Toluene/Water (10:1). Note: The low water content is critical. It allows slow hydrolysis of the

    
     to the active boronic acid without flooding the system.
    
  • Procedure:

    • Add solids to a vial. Seal and purge with Argon (3x).

    • Add degassed solvents.[7]

    • Heat to 80°C for 12-18 hours.

    • Why this works: The

      
       salt is not coupling-active. It slowly hydrolyzes to 
      
      
      
      at a rate that matches the catalytic cycle, keeping the standing concentration of unstable acid low.
Protocol B: The "Bulky Shield" Method (For Halopyrazole)

Use this when you see no conversion or catalyst death.

  • Reagents:

    • Halopyrazole (1.0 equiv) - Ideally N-protected (e.g., SEM, THP).

    • Phenyl Boronic Acid (1.5 equiv)

    • 
       (2.0 equiv, finely ground)[7]
      
    • XPhos Pd G3 (1-3 mol%) [2]

  • Solvent System: 1,4-Dioxane or n-Butanol.

  • Procedure:

    • Add solids.[7] Purge with Argon.

    • Add solvent.[2][4]

    • Heat to 100°C.

    • Why this works: The XPhos ligand is massive. It creates a steric wall that prevents the pyrazole nitrogen from binding to the Palladium, forcing the reaction through the productive catalytic cycle.

Part 6: FAQ - The "NH" Problem

Q: Can I couple a free (unprotected) NH-pyrazole? A: Technically, yes, but it is difficult. The NH proton is acidic (


). The base will deprotonate it, forming a Pyrazolate anion . This anion is an even better ligand for Palladium than the neutral pyrazole, leading to immediate catalyst death.
  • Workaround: If you must run it unprotected, use NaOtBu (strong base) with tBuXPhos (super-bulky ligand) to force the reaction, or use Molander conditions (Protocol A) which are sometimes tolerant of free NH due to the buffering capacity. However, protection (THP/SEM) is always the robust engineering choice [1, 4].

Q: Why did my reaction turn black immediately? A: "Pd Black" formation indicates the catalyst fell apart (ligand dissociation) and the Pd agglomerated. This confirms Ligand Failure . Your ligand was not binding tightly enough to compete with the pyrazole or the solvent. Switch to a bidentate ligand (dppf) or a bulky Buchwald ligand (XPhos).

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.

  • Molander, G. A., & Ellis, N. (2007).[8] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Cox, P. A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles. The Journal of Organic Chemistry.

Sources

Troubleshooting

Removing metal impurities from (3-(1H-pyrazol-3-yl)phenyl)methanol preparations

Technical Support Center: Purification Protocols for (3-(1H-pyrazol-3-yl)phenyl)methanol Executive Summary You are likely encountering difficulty removing residual Palladium (Pd) or Copper (Cu) from your (3-(1H-pyrazol-3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for (3-(1H-pyrazol-3-yl)phenyl)methanol

Executive Summary

You are likely encountering difficulty removing residual Palladium (Pd) or Copper (Cu) from your (3-(1H-pyrazol-3-yl)phenyl)methanol preparation. This is a known kinetic and thermodynamic challenge. The pyrazole moiety acts as a bidentate or monodentate ligand, effectively "locking" transition metals into the crystal lattice or solution phase, often resisting standard aqueous washes or carbon filtration.

This guide provides a tiered troubleshooting approach, moving from high-throughput scavenging (the Gold Standard) to classical crystallization techniques, compliant with ICH Q3D (R2) guidelines.

Part 1: The Diagnostic Phase

Before initiating purification, quantify the problem.

Q: How do I determine if my metal levels are critical? A: Consult the ICH Q3D elemental impurity limits. For Palladium (Class 2B), the Permitted Daily Exposure (PDE) is:

  • Oral: 100 µ g/day [1]

  • Parenteral: 10 µ g/day [1]

Diagnostic Table: Metal Impurity Thresholds (ICH Q3D)

Element Class Oral Concentration Limit (µg/g or ppm)* Parenteral Limit (µg/g or ppm)* Primary Source in Synthesis
Palladium (Pd) 2B 10 1 Cross-coupling catalysts (Suzuki-Miyaura)
Copper (Cu) 3 300 30 Ullmann coupling / Pyrazole synthesis

| Nickel (Ni) | 2A | 20 | 2 | Hydrogenation catalysts / Equipment leaching |

*Assuming a max daily dose of 10 g.[1] If dose is lower, limits scale up proportionally.[1]

Part 2: The Core Protocol – Functionalized Silica Scavengers

The most effective method for pyrazole derivatives is Chemisorption via functionalized silica. Unlike activated carbon, this avoids yield loss due to


-

stacking interactions with the phenyl-pyrazole core.
Why Scavengers? (The Science)

Your molecule contains a basic nitrogen in the pyrazole ring. Standard activated carbon is acidic and non-selective; it will bind your product. Functionalized silica (e.g., Thiol or Thiourea modified) relies on Soft-Soft Acid-Base (HSAB) theory. Sulfur (soft base) has a far higher affinity for Palladium (soft acid) than the pyrazole nitrogen (borderline base), driving ligand exchange.

Protocol A: Batch Mode Scavenging (Recommended for <100g)

Reagents:

  • Si-Thiol (SiliCycle or equivalent) or MP-TMT (Macroporous Trimercaptotriazine).

  • Solvent: THF, Methanol, or Ethyl Acetate (Must solubilize the product completely).

Step-by-Step:

  • Dissolution: Dissolve crude (3-(1H-pyrazol-3-yl)phenyl)methanol in 10-20 volumes of solvent. Ensure the solution is clear (filter through Celite if turbid to remove colloidal metal).

  • Loading: Add Si-Thiol scavenger.[2][3]

    • Initial Ratio: 4-5 equivalents of scavenger relative to the residual metal content (molar). If metal content is unknown, use 10% w/w relative to the product.

  • Incubation: Stir at 40-50°C for 2-4 hours.

    • Note: Heat is crucial. It provides the activation energy to break the Pd-Pyrazole coordination bond.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel.

  • Analysis: Test filtrate via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger or switch to Si-DMT (Dimercaptotriazine) for higher affinity.

Part 3: Visualization of the Purification Logic

The following diagram outlines the decision matrix for selecting the correct purification route based on impurity form and concentration.

PurificationWorkflow Start Crude (3-(1H-pyrazol-3-yl)phenyl)methanol SolubilityCheck Is Product Fully Soluble? Start->SolubilityCheck ColloidalCheck Is Solution Turbid/Dark? SolubilityCheck->ColloidalCheck Yes Crystallization Step 3: Recrystallization (EtOH/Water or IPA) SolubilityCheck->Crystallization No (Insoluble) Celite Step 1: Celite Filtration (Remove Colloidal Pd) ColloidalCheck->Celite Yes ScavengerSelect Step 2: Select Scavenger (Si-Thiol or MP-TMT) ColloidalCheck->ScavengerSelect No Celite->ScavengerSelect Incubation Incubate 50°C, 4 hrs ScavengerSelect->Incubation ICP_Check ICP-MS Analysis Incubation->ICP_Check Success Pure API (<10 ppm Pd) ICP_Check->Success Pass Fail Pd > 10 ppm ICP_Check->Fail Fail Fail->Crystallization Bulk Removal

Caption: Decision tree for metal impurity removal. Prioritize filtration of colloidal species before chemical scavenging.

Part 4: Troubleshooting & FAQs

Q: I used activated carbon, but my yield dropped by 40%. Why? A: Your molecule has a planar phenyl-pyrazole structure. This structure interacts strongly with the graphitic planes of activated carbon via


-

stacking.
  • Correction: Switch to silica-based scavengers (Si-Thiol). The silica backbone is inert to aromatic systems, ensuring >95% mass recovery [1].

Q: The scavenger didn't work. Palladium levels are still ~500 ppm. A: You likely have Colloidal Palladium (nanoparticles) rather than soluble Pd(II) species. Scavengers are designed for ligand exchange with soluble ions, not physical adsorption of particles.

  • Correction: Perform a "Hot Filtration" through a pad of Celite 545 before adding the scavenger. Alternatively, add a wash step with 0.5M Lactic Acid, which can help break down clusters [2].

Q: Can I just recrystallize the product? A: Recrystallization is risky with pyrazoles. The metal can co-crystallize, sitting in the crystal lattice defects or coordinating to the pyrazole nitrogen in the solid state.

  • Correction: If you must crystallize, use a chelating additive in the mother liquor (e.g., N-acetylcysteine or EDTA ) to keep the metal in solution while the product precipitates [3].

Q: What is the mechanism of interference? A: The pyrazole nitrogen acts as a competitive ligand.

  • Reaction:

    
    
    
  • You must drive this equilibrium to the right by using a scavenger with a sulfur donor (Soft Base), which binds Pd (Soft Acid) much tighter than the nitrogen (Borderline Base).

Part 5: Comparison of Scavenger Types

Scavenger TypeFunctional GroupBest ForCompatibility
Si-Thiol PropylthiolPd, Ag, Cu, RuUniversal solvent compatibility
Si-TMT TrimercaptotriazinePd (High Affinity)Good for low-level polishing (<50 ppm)
MP-TMT Macroporous Polymer TMTPd in aqueous/MeOHResin-based, swells in organic solvents
Si-Triamine TriamineCu, Ni, ZnBetter for harder metals (Class 2A/3)

References

  • Biotage . (2023).[4] How to Remove Palladium in three easy steps. Retrieved from [Link]

  • ICH . (2022). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

Sources

Optimization

Optimizing reaction temperature for pyrazole ring formation

To: Research & Development Team From: Technical Support Center – Heterocyclic Chemistry Division Subject: Optimization of Reaction Temperature for Pyrazole Ring Formation Core Directive & Executive Summary The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Heterocyclic Chemistry Division Subject: Optimization of Reaction Temperature for Pyrazole Ring Formation

Core Directive & Executive Summary

The Challenge: Pyrazole synthesis, particularly via the Knorr condensation of hydrazines with 1,3-dicarbonyls, is deceptively simple. While the reaction often proceeds spontaneously, achieving high regioselectivity and suppressing side reactions (oligomerization, azine formation) requires precise kinetic and thermodynamic control. Temperature is not just an energy source; it is a "switch" that determines the reaction pathway.

The Solution: This guide moves beyond standard textbook procedures. We analyze the causality of temperature effects—how thermal energy dictates the ratio of kinetic vs. thermodynamic isomers and drives the dehydration of "stalled" hydroxypyrazoline intermediates.

Technical Support: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at the intermediate stage, and how does temperature fix it?

Diagnosis: You have likely formed the 5-hydroxy-2-pyrazoline intermediate. The Science: The Knorr synthesis proceeds in two distinct energetic steps:

  • Nucleophilic Attack (Fast, Exothermic): The hydrazine nitrogen attacks the carbonyl carbon. This often happens readily at Room Temperature (RT) or even 0°C.

  • Dehydration/Aromatization (Slow, Endothermic): The elimination of water to form the aromatic pyrazole ring requires overcoming a higher activation energy barrier (

    
    ).
    

Troubleshooting Protocol:

  • Symptom: LC-MS shows a mass of

    
    .
    
  • Fix: Increase the reaction temperature to 60–80°C . This supplies the necessary energy to cross the activation barrier for dehydration.

  • Pro Tip: If heating alone fails, the intermediate is likely stabilized by hydrogen bonding. Add a catalytic amount of acid (AcOH or HCl) or use a dehydrating solvent (ethanol under reflux) to drive the equilibrium forward.

Q2: How does temperature influence regioselectivity (1,3- vs. 1,5-isomers)?

The Science: This is a classic case of Kinetic vs. Thermodynamic Control .

  • Kinetic Control (Low Temp, <25°C): The most nucleophilic nitrogen of the hydrazine attacks the most electrophilic carbonyl carbon. This pathway has the lowest activation energy (

    
    ) and is irreversible at low temperatures.
    
  • Thermodynamic Control (High Temp, >80°C): The reaction becomes reversible. The system equilibrates to form the most stable product (often the one with less steric strain or better conjugation), regardless of which carbonyl was attacked first.

Optimization Table: Temperature vs. Selectivity

ConditionTemperatureDominant ControlOutcome
Cryogenic -78°C to 0°CStrict KineticFavors attack at most electrophilic C=O. Highest regioselectivity, but risk of incomplete cyclization.
Ambient 20°C - 25°CMixed/KineticStandard starting point. often yields mixtures if carbonyls have similar electronics.
Reflux (EtOH) 78°CThermodynamicAllows equilibration. Favors sterically less crowded isomer (1,5-isomer usually).
Microwave >120°CThermodynamicRapid equilibration. often improves yield but can degrade sensitive functional groups.
Q3: My product "oils out" instead of precipitating. Is temperature the culprit?

Diagnosis: The product is forming a supersaturated oil because the reaction temperature is between the solvent's boiling point and the product's melting point, or impurities are depressing the melting point.

Troubleshooting Protocol:

  • The "Heat-Cool-Scratch" Cycle:

    • Heat the mixture back to reflux until the oil dissolves.

    • Turn off the stirring (critical for crystal nucleation).

    • Cool slowly to RT.

    • If oil reappears, scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Solvent Switch: If you are running at high temperature (e.g., 100°C in Toluene) and it oils out, the product is likely molten. Switch to a lower-boiling solvent (e.g., Ethanol or Methanol) where the crystallization temperature is below the product's melting point.

Visualizing the Reaction Logic

The following diagram illustrates the decision matrix for optimizing temperature based on reaction monitoring.

PyrazoleOptimization Start Start: Knorr Reaction (Hydrazine + 1,3-Dicarbonyl) TempCheck Set Initial Temp: 0°C - 25°C (Kinetic Control) Start->TempCheck Monitor Monitor (TLC/LC-MS) at 1-2 Hours TempCheck->Monitor Decision1 Is Conversion > 90%? Monitor->Decision1 CheckMass Check Mass Spec: Is [M+18] present? Decision1->CheckMass No CheckRegio Check Regioisomer Ratio (NMR) Decision1->CheckRegio Yes CheckMass->TempCheck No (Slow Kinetics) Heat Increase Temp to 60-80°C (Drive Dehydration) CheckMass->Heat Yes (Intermediate Stalled) Heat->Monitor GoodRegio Is Ratio Acceptable? CheckRegio->GoodRegio Finish Isolate Product GoodRegio->Finish Yes ChangeSolvent Switch Solvent: Use Fluorinated Alcohol (TFE) OR Lower Temp GoodRegio->ChangeSolvent No (Poor Selectivity) ChangeSolvent->TempCheck Restart Optimization

Caption: Logic flow for temperature optimization in pyrazole synthesis, addressing stalled intermediates and regioselectivity issues.

Standard Optimization Protocol

Use this protocol to determine the optimal temperature window for a new substrate.

Materials:

  • 1,3-Dicarbonyl substrate (1.0 equiv)

  • Hydrazine derivative (1.1 equiv)[1]

  • Solvent: Ethanol (Standard) or TFE (for high regioselectivity)

Step-by-Step Workflow:

  • Baseline Run (RT):

    • Dissolve dicarbonyl in solvent (0.5 M).

    • Add hydrazine dropwise at 0°C to control exotherm.

    • Warm to 25°C and stir for 2 hours.

    • Checkpoint: Take an aliquot for LC-MS. Look for Product (

      
      ) and Intermediate (
      
      
      
      ).
  • Thermal Stress Test:

    • If

      
       is major: Heat to Reflux (78°C)  for 1 hour.
      
    • Checkpoint: Re-analyze.[2][3] If

      
       persists, add 5 mol% AcOH.
      
  • Regioselectivity Check:

    • If product is formed but regioisomer ratio is poor (e.g., 60:40), LOWER the temperature back to 0°C or RT and change solvent to 2,2,2-Trifluoroethanol (TFE) . TFE enhances the electrophilicity distinction between carbonyls, often improving selectivity without needing high heat.

References

  • Gosselin, F., et al. (2006).[4] "A Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270.

  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523–3529.

  • Poh, J.S., Browne, D.L., & Ley, S.V. (2016). "A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process." Reaction Chemistry & Engineering, 1, 101-105.

  • Heller, S.T., & Natarajan, S.R. (2006).[4] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678.

  • Niu, Y., et al. (2024). "Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles." Molecules, 29(8), 1735.

Sources

Troubleshooting

Preventing over-oxidation of (3-(1H-pyrazol-3-yl)phenyl)methanol

Technical Support Center: Selective Oxidation of (3-(1H-pyrazol-3-yl)phenyl)methanol Case ID: OX-PYR-BENZ-001 Subject: Prevention of Carboxylic Acid Formation (Over-oxidation) & Pyrazole Interference Status: Resolved / G...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Oxidation of (3-(1H-pyrazol-3-yl)phenyl)methanol

Case ID: OX-PYR-BENZ-001 Subject: Prevention of Carboxylic Acid Formation (Over-oxidation) & Pyrazole Interference Status: Resolved / Guide Available

Executive Summary: The Chemical Challenge

The transformation of (3-(1H-pyrazol-3-yl)phenyl)methanol to its corresponding aldehyde is chemically fraught due to two competing functionalities:

  • The Benzylic Alcohol: It is "activated," meaning the resulting aldehyde is highly susceptible to hydration (forming a gem-diol), which rapidly over-oxidizes to the carboxylic acid (3-(1H-pyrazol-3-yl)benzoic acid) in the presence of water and strong oxidants.

  • The Pyrazole Ring: The basic nitrogen (N2) can coordinate with metal catalysts (poisoning), while the electron-rich ring is susceptible to halogenation if hypochlorites (bleach) are used.

The Golden Rule: To stop at the aldehyde, you must exclude water to prevent gem-diol formation and avoid unbuffered acidic conditions that may protonate the pyrazole.

Critical Decision Matrix (Reagent Selection)

Do not choose a reagent randomly. Use this logic flow to select the correct oxidant for your specific constraints.

ReagentSelection Start Start: Oxidize (3-(1H-pyrazol-3-yl)phenyl)methanol Scale What is your reaction scale? Start->Scale Small Small Scale (<1g) High Value Material Scale->Small Discovery/MedChem Large Large Scale (>10g) Cost Sensitive Scale->Large Process Dev DMP_Check Is Pyrazole NH protected? Small->DMP_Check MnO2_Check Can you handle excess solid waste? Large->MnO2_Check DMP Reagent A: Dess-Martin Periodinane (Add NaHCO3 buffer) DMP_Check->DMP Yes or No (Buffer handles it) MnO2 Reagent B: Activated MnO2 (10-20 eq. excess) MnO2_Check->MnO2 Yes (Preferred) TEMPO Reagent C: TEMPO / PhI(OAc)2 (Avoid Bleach/NaOCl) MnO2_Check->TEMPO No (Catalytic route)

Figure 1: Decision matrix for selecting the optimal oxidant based on scale and substrate constraints.

Validated Protocols

Protocol A: Activated Manganese Dioxide (MnO₂)

Best for: High selectivity, avoiding over-oxidation, and ease of workup.

The Science: MnO₂ acts as a heterogeneous surface oxidant. It coordinates the alcohol, oxidizes it to the aldehyde, and releases it. Because water is not involved in the mechanism, over-oxidation to the acid is thermodynamically and kinetically difficult.

Step-by-Step:

  • Activation (Critical): If using commercial MnO₂, heat it at 110°C for 12 hours prior to use. "Wet" or inactive MnO₂ is the #1 cause of failure.

  • Solvent: Dissolve 1.0 eq of substrate in Dichloromethane (DCM) or Chloroform. Avoid alcohols.

  • Stoichiometry: Add 10 to 20 equivalents of Activated MnO₂. (Yes, this large excess is standard for kinetics).

  • Reaction: Stir vigorously at reflux (40°C) or room temperature.

    • Tip: Monitor by TLC.[1] The aldehyde usually moves faster (higher R_f) than the alcohol.

  • Workup: Filter through a pad of Celite. Rinse the pad with DCM. Concentrate the filtrate.

  • Purification: Usually yields pure aldehyde without chromatography.

Protocol B: Dess-Martin Periodinane (DMP)

Best for: Speed, homogeneous conditions, and stubborn substrates.

The Science: DMP is a hypervalent iodine reagent. It avoids metal coordination issues with the pyrazole nitrogen. However, it releases acetic acid as a byproduct, which can salt out the pyrazole.

Step-by-Step:

  • Buffer: To a solution of substrate (1.0 eq) in DCM (0.1 M), add Sodium Bicarbonate (NaHCO₃, 2.0 eq) . This is mandatory to neutralize the acetic acid byproduct and prevent pyrazole protonation.

  • Addition: Add DMP (1.2 eq) in one portion at 0°C.

  • Warming: Allow to warm to Room Temperature. Reaction is typically complete in 1–2 hours.

  • Quench (The "Fieser" equivalent): Add a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃ (Sodium Thiosulfate). Stir vigorously until the organic layer is clear (removes iodine byproducts).

  • Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

Troubleshooting & FAQs

Q1: I am detecting significant amounts of carboxylic acid (over-oxidation). Why?

  • Diagnosis: Water intrusion.

  • Mechanism: Aldehydes are resistant to oxidation in organic solvents. However, in the presence of water, the aldehyde (R-CHO) forms a hydrate (R-CH(OH)₂). This hydrate is an alcohol and is rapidly oxidized to the acid (R-COOH).

  • Fix:

    • Flame-dry your glassware.

    • Use anhydrous DCM.

    • If using MnO₂, ensure it was oven-dried.

    • Avoid Jones Reagent or KMnO₄ (aqueous conditions guarantee acid formation).

Q2: The reaction is stalled at 50% conversion. Adding more oxidant doesn't help.

  • Diagnosis: Catalyst Poisoning (Metal Coordination).

  • Mechanism: The Nitrogen on the pyrazole ring (N2) is a good ligand. It can coordinate to metal centers (like Cu in Stahl oxidation or Pd), shutting down the catalytic cycle.

  • Fix: Switch to a non-metal oxidant like DMP (Protocol B) or Swern Oxidation . If you must use a metal catalyst, protect the pyrazole nitrogen (e.g., with a THP or Boc group) first.

Q3: I used TEMPO/Bleach (Anelli Oxidation) and my product mass is M+34.

  • Diagnosis: Chlorination of the Pyrazole Ring.

  • Mechanism: Pyrazoles are electron-rich aromatics. Sodium Hypochlorite (Bleach) is a chlorinating agent as well as an oxidant. It has likely chlorinated the C4 position of the pyrazole.

  • Fix: Switch to TEMPO/PhI(OAc)₂ (BAIB) . BAIB is a mild co-oxidant that does not halogenate aromatic rings.

Q4: Can I use Swern Oxidation?

  • Answer: Yes, but with caution.

  • Risk: The standard Swern workup involves Triethylamine (Et₃N). The pyrazole NH is acidic. Ensure you use enough base to neutralize the HCl formed and handle the substrate, though typically standard Swern conditions (excess Et₃N) work well. The smell (DMS) and cryogenic requirement (-78°C) make it less preferable to DMP for small scales.

Mechanism of Failure (Visualization)

Understanding how over-oxidation happens is the key to preventing it.

OverOxidation cluster_prevention Prevention Zone Substrate Benzyl Alcohol (R-CH2-OH) Aldehyde Target Aldehyde (R-CHO) Substrate->Aldehyde Oxidation (MnO2/DMP) Hydrate Gem-Diol Hydrate (R-CH(OH)2) Aldehyde->Hydrate + Water (Fast Equilibrium) Acid Carboxylic Acid (R-COOH) Hydrate->Acid Further Oxidation Water H2O (Contaminant) Water->Hydrate

Figure 2: The "Hydrate Pathway" to over-oxidation. The presence of water opens the gate to the red pathway (Acid formation).

Data Summary: Oxidant Comparison

Oxidant SystemSelectivity (Aldehyde)Pyrazole CompatibilityRisk of Over-OxidationRecommendation
MnO₂ (Activated) High Excellent Very LowPrimary Choice
DMP HighGood (needs buffer)LowSecondary Choice
TEMPO / Bleach MediumPoor (Chlorination risk)MediumAvoid
TEMPO / BAIB HighGoodLowGreen Alternative
Jones / KMnO₄ LowGoodCritical (Forms Acid) Do Not Use

References

  • Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis, Wiley, 2001.

    • Establishes MnO₂ as the standard for selective benzylic oxid
  • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48(22), 4155–4156.

    • The foundational text for DMP oxid
  • Tojo, G., & Fernandez, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006.

    • Comprehensive review of mechanism and side-reactions (hydrate oxid
  • Hoover, J. M., & Stahl, S. S. "Highly selective copper-catalyzed oxidation of alcohols to aldehydes and ketones." Journal of the American Chemical Society, 2011, 133(42), 16901–16910.

    • Discusses metal-catalyst coordin

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Nature of Pyrazole Methanol Derivatives

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of pyrazole methanol derivatives. As researchers, scientists, and drug development professionals, you...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of pyrazole methanol derivatives. As researchers, scientists, and drug development professionals, you are aware that the propensity of these compounds to absorb atmospheric moisture can significantly impact experimental accuracy, compound stability, and the overall integrity of your research.[1][2] This guide provides practical, in-depth solutions to common problems, ensuring the reliability and reproducibility of your work.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the hygroscopicity of pyrazole methanol derivatives.

Q1: What does it mean for a pyrazole methanol derivative to be hygroscopic, and why is it a concern?

A1: Hygroscopicity is the inherent ability of a substance to attract and absorb moisture from the surrounding environment.[3] For pyrazole methanol derivatives, which often possess polar functional groups like hydroxyl (-OH) and nitrogen atoms within the pyrazole ring, this can be a significant issue. This moisture absorption can lead to a cascade of problems in the lab:

  • Inaccurate Weighing: A compound that is actively absorbing water will show a continuously changing weight on an analytical balance, making it difficult to obtain an accurate measurement for preparing solutions of a specific concentration.[2]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to a loss of the compound's potency and the formation of impurities.[1][2] This is a critical concern in drug development, where purity is paramount.

  • Altered Physical Properties: Moisture absorption can cause the powder to clump or cake, affecting its flowability and handling during various processing steps like milling and tablet compounding.[1][4] In some cases, it can lead to deliquescence, where the compound dissolves in the absorbed water.[2]

  • Impact on Biological Assays: Inconsistent compound hydration can lead to variability in dissolution rates and bioavailability, ultimately affecting the reproducibility of in vitro and in vivo experimental results.[2]

Q2: How can I visually identify if my pyrazole methanol derivative has absorbed a significant amount of moisture?

A2: While subtle moisture uptake may not be visible, significant absorption often presents with clear physical changes. Look for a transition from a free-flowing powder to a clumpy, caked, or even "wet" appearance.[2][3] In advanced stages, the solid may become a sticky or syrupy substance. However, for quantitative and accurate assessment, visual inspection is insufficient.

Q3: Are all pyrazole methanol derivatives equally hygroscopic?

A3: No. The degree of hygroscopicity can vary significantly depending on several factors:

  • Specific Functional Groups: The presence and accessibility of polar functional groups that can form hydrogen bonds with water will influence moisture uptake.[5]

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different hygroscopic properties.[6][7] Less stable or amorphous forms tend to be more hygroscopic than their stable crystalline counterparts.[5]

  • Impurities: The presence of hygroscopic impurities can increase the overall water uptake of the bulk material.[6]

Q4: What is the best way to store my pyrazole methanol derivatives to minimize moisture absorption?

A4: Proper storage is the first line of defense. Always store hygroscopic compounds in airtight containers.[3] For enhanced protection, place these primary containers inside a desiccator containing a suitable desiccant like silica gel or molecular sieves.[8][9] For highly sensitive derivatives, storage in an inert atmosphere, such as within a nitrogen-filled glovebox, is recommended.[10][11]

Troubleshooting Guides

This section provides detailed, step-by-step protocols for managing common issues encountered during experimentation with hygroscopic pyrazole methanol derivatives.

Issue 1: Unstable Weight Reading During Weighing

Cause: The compound is rapidly absorbing moisture from the ambient air, causing the reading on the analytical balance to continuously increase.[2]

Solutions:

  • Minimize Exposure Time:

    • Pre-weigh the receiving vessel (e.g., a vial with a cap).

    • Quickly add an approximate amount of the pyrazole methanol derivative to the vessel.

    • Immediately cap the vessel and record the weight.

    • Adjust the weight by quickly adding or removing small amounts, capping the vessel between each adjustment.

  • Work in a Controlled Environment:

    • If available, perform all weighing operations inside a glovebox with a controlled inert atmosphere (low humidity and oxygen).[10][11]

    • Alternatively, a balance with a draft shield placed in a room with controlled low humidity can be beneficial.

  • Weighing by Difference:

    • Securely seal the primary container of the compound and weigh it.

    • Remove the desired amount of compound and transfer it to your reaction vessel.

    • Reseal and re-weigh the primary container. The difference in weight is the amount of compound transferred.[2]

Issue 2: Compound Appears Clumpy or "Wet"

Cause: The compound has absorbed a significant amount of moisture due to improper storage or handling.[2]

Solution: Drying the Compound

Before use, it is crucial to dry the compound. The appropriate method depends on the thermal stability of your specific pyrazole methanol derivative. Always consult the compound's safety data sheet (SDS) or relevant literature for thermal stability information.

Protocol 1: Vacuum Oven Drying (for Thermally Stable Compounds)

  • Spread the compound in a thin layer in a shallow, clean glass dish (e.g., a crystallization dish).

  • Place the dish in a vacuum oven.

  • Heat the oven to a temperature appropriate for the compound's stability (e.g., 40-60 °C). Do not exceed the melting or decomposition temperature.

  • Apply a vacuum to the oven.

  • Dry for a predetermined time (typically several hours to overnight) until a constant weight is achieved.

  • Once dry, allow the oven to cool under vacuum before backfilling with an inert gas like nitrogen or argon.

  • Immediately transfer the dried compound to a desiccator for storage.[12]

ParameterRecommended RangeRationale
Temperature 40-80 °C (Compound Dependent)Provides sufficient energy for water to evaporate without causing thermal degradation.
Vacuum <10 mbarLowers the boiling point of water, facilitating its removal at lower temperatures.[13]
Time 4-24 hoursEnsures complete removal of absorbed water.

Protocol 2: Desiccator Drying (for Thermally Labile Compounds)

  • Place the compound, spread in a thin layer in a suitable container, inside a vacuum desiccator.

  • Ensure the desiccator contains a fresh, active desiccant (e.g., phosphorus pentoxide for highly effective drying).

  • Apply a vacuum to the desiccator.

  • Allow the compound to dry at room temperature for an extended period (24-72 hours).

  • Periodically release the vacuum with an inert gas and re-apply to aid in the removal of water vapor.

Issue 3: Inconsistent Results in Biological or Chemical Assays

Cause: This can stem from inaccurate initial concentrations due to weighing errors caused by moisture absorption or degradation of the compound by hydrolysis.[2]

Solutions & Best Practices:

  • Prepare Stock Solutions Freshly: For each experiment, prepare stock solutions from properly dried and stored compound.[2]

  • Inert Atmosphere for Solution Preparation: If possible, prepare stock solutions in a dry, inert atmosphere (e.g., inside a glovebox).[14]

  • Quantify Water Content: For highly sensitive applications, it is essential to determine the water content of your compound and adjust the weight accordingly to prepare solutions of the correct concentration.

Protocol 3: Water Content Determination by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in pharmaceutical substances.[][16] It is a rapid and specific method that can quantify water from parts per million (ppm) to 100%.[]

Step-by-Step Overview:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell with the KF reagent to eliminate any ambient moisture.

  • Titer Determination: Standardize the Karl Fischer reagent using a certified water standard or a hydrate of known stoichiometry, such as sodium tartrate dihydrate.[17]

  • Sample Analysis:

    • Accurately weigh a suitable amount of your pyrazole methanol derivative.

    • Quickly transfer the sample into the conditioned titration vessel.

    • Initiate the titration. The instrument will automatically add the KF reagent until all the water in the sample has reacted.

    • The instrument software will calculate the percentage of water in your sample based on the volume of titrant used and its predetermined titer.[17]

  • Concentration Correction: Use the determined water content to calculate the "dry" weight of your compound for preparing accurate solutions.

Visual Workflows and Diagrams

To further clarify these processes, the following diagrams illustrate key decision-making and experimental workflows.

Drying_Method_Selection Start Compound is Clumpy/ Unstable Weight Check_Stability Consult SDS/Literature: Is the compound thermally stable? Start->Check_Stability Vacuum_Oven Protocol 1: Vacuum Oven Drying Check_Stability->Vacuum_Oven Yes Desiccator Protocol 2: Desiccator Drying Check_Stability->Desiccator No Store Store in Desiccator/ Glovebox Vacuum_Oven->Store Desiccator->Store

Caption: Decision tree for selecting the appropriate drying method.

Handling_Workflow cluster_Storage Storage cluster_Handling Handling & Weighing cluster_Analysis Analysis & Use Store_Airtight Airtight Container Store_Desiccator Inside Desiccator Store_Airtight->Store_Desiccator Weigh_Glovebox Glovebox (Ideal) Store_Desiccator->Weigh_Glovebox Weigh_Quickly Weigh Quickly/ By Difference Store_Desiccator->Weigh_Quickly Prepare_Solution Prepare Fresh Stock Solution Weigh_Glovebox->Prepare_Solution Weigh_Quickly->Prepare_Solution KF_Titration Karl Fischer Titration (Optional but Recommended) Prepare_Solution->KF_Titration Experiment Proceed with Experiment Prepare_Solution->Experiment KF_Titration->Experiment

Caption: Recommended workflow for handling hygroscopic compounds.

By implementing these best practices for storage, handling, and, when necessary, drying and quantifying water content, you can mitigate the challenges posed by the hygroscopic nature of pyrazole methanol derivatives. This will lead to more reliable, reproducible, and accurate experimental outcomes.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information.
  • Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. (n.d.). Benchchem.
  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase.
  • Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh.
  • Moisture Content Determination. (n.d.). BOC Sciences.
  • Exploring Various Desiccant Uses in Different Industries. (n.d.). Jalon Zeolite.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh.
  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review.
  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline.
  • Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates.
  • How To: Store Reagents. (n.d.). University of Rochester, Department of Chemistry.
  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific.
  • The Impact of Crystallinity on Brequinar Sodium Hygroscopicity. (1996, April). PubMed.
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? (2022, August 12). National Center for Biotechnology Information.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). National Center for Biotechnology Information.
  • Basics of Material Drying Webinar. (2014, September 12). YouTube.

Sources

Reference Data & Comparative Studies

Validation

Comparing bioactivity of (3-(1H-pyrazol-3-yl)phenyl)methanol vs. benzoic acid analogs

Title: Comparative Bioactivity Guide: (3-(1H-pyrazol-3-yl)phenyl)methanol vs. Benzoic Acid Analogs Subtitle: A Medicinal Chemistry Analysis of Scaffold Hopping, Physicochemical Properties, and Pharmacological Optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Bioactivity Guide: (3-(1H-pyrazol-3-yl)phenyl)methanol vs. Benzoic Acid Analogs Subtitle: A Medicinal Chemistry Analysis of Scaffold Hopping, Physicochemical Properties, and Pharmacological Optimization.

Executive Summary

This guide provides a technical comparison between Benzoic Acid analogs (classic acidic pharmacophores) and (3-(1H-pyrazol-3-yl)phenyl)methanol (a neutral, heterocyclic bioisostere).[1]

While benzoic acid moieties are potent hydrogen bond acceptors and ionic binders, they often suffer from poor membrane permeability (due to ionization at physiological pH) and rapid metabolic clearance (glucuronidation).[1] The (3-(1H-pyrazol-3-yl)phenyl)methanol scaffold represents a strategic "scaffold hop."[1] It retains the aromatic linker and hydrogen-bonding capability but replaces the ionizable carboxylate with a neutral pyrazole-alcohol motif. This substitution typically enhances oral bioavailability , CNS penetration , and selectivity in kinase and GPCR targets.[1]

Structural & Physicochemical Analysis

The fundamental difference lies in the electrostatic profile. The transition from a carboxylic acid to a pyrazole-methanol motif is a move from a hard, charged anion to a neutral, multipoint hydrogen bonder .[1]

FeatureBenzoic Acid Analogs (3-(1H-pyrazol-3-yl)phenyl)methanol Impact on Bioactivity
Electronic State (pH 7.4) Ionized (Anionic, -COO⁻)NeutralNeutral molecules penetrate lipid bilayers more effectively (passive diffusion).[1]
H-Bonding Profile Strong Acceptor (2), Donor (0/1)Amphoteric: Pyrazole (Donor/Acceptor) + Alcohol (Donor/Acceptor)The pyrazole-alcohol offers more directional H-bonds, increasing specificity for pockets like the ATP-binding site of kinases.[1]
Lipophilicity (LogD) Low (LogD

< 0 due to ionization)
Moderate (LogD

~ 1.5–2.[1]5)
Higher LogD correlates with better intestinal absorption and blood-brain barrier (BBB) crossing.[1]
Metabolic Liability Phase II GlucuronidationPhase I Oxidation (Alcohol

Aldehyde

Acid)
The alcohol is a "soft spot" for CYP450, but avoids direct Phase II conjugation, prolonging half-life in some contexts.[1]
Visualizing the Bioisosteric Logic

Bioisostere_Logic Benzoic Benzoic Acid (Ionized, Low Permeability) Transition Scaffold Hop (Bioisosteric Replacement) Benzoic->Transition Remove Acid Liability Pyrazole (3-(1H-pyrazol-3-yl)phenyl)methanol (Neutral, High Permeability) Transition->Pyrazole Insert Pyrazole + OH

Figure 1: The structural evolution from an acidic liability to a neutral, optimized pharmacophore.

Pharmacodynamic Profile: Target Binding Mechanisms

Benzoic Acid Mode of Action

Benzoic acid analogs typically bind via salt bridges (ionic interactions) with positively charged residues (Arginine, Lysine) in the binding pocket.[1]

  • Pros: High affinity due to strong electrostatic forces.

  • Cons: Promiscuity (binds many basic pockets) and "charge repulsion" preventing entry into hydrophobic deep pockets.[1]

Pyrazole-Methanol Mode of Action

This scaffold utilizes directional Hydrogen Bonding .

  • Pyrazole Ring: Acts as a bidentate ligand. The -NH acts as a donor, and the =N- acts as an acceptor.[1] This is critical for the "hinge region" binding seen in kinase inhibitors (e.g., p38 MAPK, JAK inhibitors).[1]

  • Hydroxymethyl Group: Mimics the spatial occupancy of the carboxylate but interacts via H-bonding (Serine/Threonine residues) rather than ionic attraction.[1]

Experimental Validation Protocols

To objectively compare these scaffolds, you must assess Permeability (PAMPA) and Metabolic Stability .[1]

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Quantify the passive diffusion advantage of the pyrazole-alcohol over the benzoic acid.

  • Preparation:

    • Prepare a 10 mM stock of both compounds in DMSO.

    • Dilute to 50 µM in PBS (pH 7.4) for the "Donor Plate."[1]

  • Membrane Coating:

    • Add 5 µL of 1% Lecithin/Dodecane solution to the filter membrane of the "Acceptor Plate" (96-well, PVDF).[1]

  • Incubation:

    • Add 200 µL of Donor solution to the bottom plate.

    • Add 200 µL of fresh PBS to the Acceptor plate (top).[1]

    • Sandwich plates and incubate at 25°C for 5 hours in a humidity chamber.

  • Analysis:

    • Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis Spectroscopy (250–300 nm) or LC-MS/MS.[1]

  • Calculation:

    • Calculate Effective Permeability (

      
      ) using the standard PAMPA equation.[1]
      
    • Expected Result: Benzoic acid

      
       cm/s (Low); Pyrazole-methanol 
      
      
      
      cm/s (High).[1]
Protocol B: Microsomal Stability Assay (Phase I Metabolism)

Objective: Determine if the hydroxymethyl group is a metabolic liability compared to the stable (but rapidly excreted) benzoic acid.[1]

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).[1]

    • Liver Microsomes (human or rat, 0.5 mg/mL protein).[1]

    • Test Compound (1 µM final concentration).

  • Initiation:

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH-regenerating system (1 mM NADPH final).[1]

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).[1]

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

    • Plot

      
       vs. Time to determine intrinsic clearance (
      
      
      
      ).[1]

Comparative Screening Workflow

The following diagram illustrates the decision matrix for choosing between these two scaffolds during Lead Optimization.

Optimization_Workflow Start Hit Identification (Benzoic Acid Fragment) Check_Perm Check Permeability (PAMPA / Caco-2) Start->Check_Perm Decision Is Permeability < 10^-6 cm/s? Check_Perm->Decision Keep_Acid Retain Benzoic Acid (Target is Extracellular) Decision->Keep_Acid No Switch_Scaffold Switch to Pyrazole-Methanol (Target is Intracellular/CNS) Decision->Switch_Scaffold Yes Validation Validate H-Bonding (X-Ray Crystallography / Docking) Switch_Scaffold->Validation

Figure 2: Decision tree for scaffold selection based on permeability data.

References

  • Bioisosterism in Drug Design

    • Title: Pyrazole as a bioisostere for the arene core and carboxylic acids.
    • Source: National Institutes of Health (NIH) / PubMed.[1]

    • URL:[Link] (General search for "Pyrazole Bioisostere")[1]

  • Physicochemical Properties

    • Title: (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243.[2]

    • Source: PubChem (NIH).[1]

    • URL:[Link][1]

  • Kinase Inhibitor Scaffolds

    • Title: Pyrazoles in Drug Discovery - Structure Activity Relationships.[3]

    • Source: PharmaBlock White Papers.
  • Metabolic Stability Protocols

    • Title: In vitro methods for assessing metabolic stability (Microsomal Assay).[1]

    • Source: Nature Protocols / Standard ADME methodologies.
    • URL:[Link][1]

Sources

Comparative

Structural Characterization Guide: (3-(1H-pyrazol-3-yl)phenyl)methanol

This guide serves as a technical comparative analysis for the structural characterization of (3-(1H-pyrazol-3-yl)phenyl)methanol (CAS: 197093-23-5). It is designed for medicinal chemists and solid-state scientists who mu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the structural characterization of (3-(1H-pyrazol-3-yl)phenyl)methanol (CAS: 197093-23-5). It is designed for medicinal chemists and solid-state scientists who must distinguish between dynamic solution-state behaviors and definitive solid-state arrangements.

X-Ray Crystallography vs. Orthogonal Spectroscopic Methods

Executive Summary: The Tautomer Challenge

In drug development, (3-(1H-pyrazol-3-yl)phenyl)methanol represents a classic "problem fragment." It contains two critical functionalities: a flexible hydroxymethyl group (rotational freedom) and a pyrazole ring (prototropic tautomerism).

While solution-state NMR (1H/13C) often yields averaged signals due to rapid proton exchange, Single Crystal X-Ray Diffraction (SC-XRD) remains the only technique capable of freezing the molecule in a definitive low-energy conformation. This guide compares SC-XRD against Powder Diffraction (PXRD) and Solution NMR, using the structurally characterized analog (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol as a reference benchmark to validate the protocol.

Comparative Analysis: Method Performance

The following table contrasts the information yield of SC-XRD against alternative characterization methods for this specific pharmacophore.

FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) Powder XRD (PXRD)
Tautomer ID Definitive (Locates H on N1 vs N2)Ambiguous (Time-averaged signal)Inferential (Requires reference pattern)
H-Bonding Maps intermolecular networks (Dimer vs Chain)Inferential (Shift dependency)None
Conformation Precise torsion angles (

)
NOE constraints (flexible)None
Sample Req. Single Crystal (>0.1 mm)~5 mg dissolved~10-50 mg bulk powder
Resolution Atomic (<0.8 Å)Chemical Shift (ppm)Lattice d-spacing (Å)

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality X-ray data for this compound, one must overcome the high solubility of the phenyl-methanol moiety. The following protocol utilizes a slow-evaporation strategy designed to promote organized hydrogen bonding (supramolecular synthons).

Phase 1: Crystal Growth Strategy
  • Solvent System: Ethanol/Water (9:1 v/v). The water fraction acts as an anti-solvent and promotes H-bond networking between the pyrazole NH and the alcohol OH.

  • Concentration: 20 mg/mL.

  • Method:

    • Dissolve 20 mg of (3-(1H-pyrazol-3-yl)phenyl)methanol in 1.0 mL absolute ethanol.

    • Add 100 µL deionized water dropwise with varying agitation.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, punch 3 small holes, and store at 4°C (fridge) to reduce thermal motion during nucleation.

Phase 2: X-Ray Data Collection (SC-XRD)
  • Temperature: 100 K (Critical). Room temperature data often results in high thermal ellipsoids for the terminal -OH group, obscuring the H-bond network.

  • Source: Cu K

    
     (
    
    
    
    = 1.54178 Å) is preferred over Mo K
    
    
    for small organic molecules to maximize diffraction intensity.
  • Refinement Strategy:

    • Locate the pyrazole proton in the difference Fourier map.

    • Refine the -OH hydrogen freely if data quality permits; otherwise, use a riding model (AFIX 147).

Structural Insights & Reference Data

Since the unsubstituted target is prone to polymorphism, we utilize the N-methylated analog (where tautomerism is blocked) as a structural control to validate the packing forces.

Reference Analog Data
  • Compound: (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol[1]

  • Source: University of Southampton eCrystals Archive [1].[1]

  • Crystal System: Orthorhombic[1]

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      
      

Scientific Interpretation: The reference data reveals a "Cut Rod" morphology.[1] In the target molecule (unmethylated), the presence of the free N-H donor will likely disrupt this packing, shifting the preference from the orthorhombic system to a monoclinic system (e.g.,


) to accommodate centrosymmetric pyrazole dimers (R2,2(10) synthons).

Visualizing the Characterization Workflow

The following diagram illustrates the decision-making process for characterizing this fragment, highlighting the critical path to determining the tautomeric state.

G Start Start: Crude (3-(1H-pyrazol-3-yl)phenyl)methanol Solubility Solubility Screen (EtOH, MeOH, DMSO) Start->Solubility Method_NMR Solution NMR (DMSO-d6) Solubility->Method_NMR Dissolved Method_Cryst Crystallization (EtOH/H2O Slow Evap) Solubility->Method_Cryst Saturated Result_NMR Result: Averaged Signals (Tautomer Invisible) Method_NMR->Result_NMR Outcome Definitive Structure: 1. Tautomer Defined (1H vs 2H) 2. H-Bond Network Mapped Result_NMR->Outcome Complementary Check_Crystal Single Crystals? Method_Cryst->Check_Crystal Method_SCXRD SC-XRD (100 K) Data Collection Check_Crystal->Method_SCXRD Yes Method_PXRD PXRD (Bulk) Check_Crystal->Method_PXRD No (Powder only) Analysis Structure Solution (Direct Methods) Method_SCXRD->Analysis Method_PXRD->Outcome Phase ID only Analysis->Outcome

Figure 1: Integrated workflow for the structural determination of pyrazole-methanol derivatives.

Mechanistic Diagram: Tautomerism & H-Bonding

Understanding why X-ray is necessary requires visualizing the molecular interactions. The pyrazole ring can exist in two forms (1H or 2H), and the alcohol group adds a third interaction point.

Struct Tautomer1 1H-Tautomer (N1-H Donor) Equilibrium Fast Exchange (Solution) Tautomer1->Equilibrium CrystalLattice Crystal Lattice (Frozen State) Tautomer1->CrystalLattice Precipitation Tautomer2 2H-Tautomer (N2-H Donor) Tautomer2->CrystalLattice Precipitation Equilibrium->Tautomer2 Dimer Centrosymmetric Dimer (R2,2) CrystalLattice->Dimer Preferred Packing Chain Catemer Chain (C1,1) CrystalLattice->Chain Alt. Packing

Figure 2: The crystallization process selects a single static tautomer from the dynamic solution equilibrium.

References

  • Huth, S. L., & Hursthouse, M. B. (2008).[1] (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol . University of Southampton, Crystal Structure Report Archive. Identification Number: 10.5258/ecrystals/364.[1] Available at: [Link]

  • Zheng, C., & Sun, T. (2010).[2] Crystal structure of 3-(furan-2-yl)-5-(4-phenylphenyl)-1H-pyrazole — methanol (1:1) . Zeitschrift für Kristallographie - New Crystal Structures, 225(1), 31-33.[2] Available at: [Link]

  • El-Hiti, G. A., et al. (2020).[3] The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide . Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

Sources

Validation

Comparative Guide: Stability Profiling of (3-(1H-pyrazol-3-yl)phenyl)methanol in Aqueous Buffers

Executive Summary Status: Highly Stable in Acidic/Neutral Media; Oxidation-Prone in Basic/Sonication Conditions. This guide evaluates the stability of (3-(1H-pyrazol-3-yl)phenyl)methanol (referred to herein as 3-PPM ) ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Highly Stable in Acidic/Neutral Media; Oxidation-Prone in Basic/Sonication Conditions.

This guide evaluates the stability of (3-(1H-pyrazol-3-yl)phenyl)methanol (referred to herein as 3-PPM ) across aqueous buffer systems. While the pyrazole core exhibits robust resistance to hydrolysis, the benzyl alcohol moiety introduces specific vulnerabilities—particularly oxidative dehydrogenation—that researchers must mitigate during formulation and assay development.

Quick Comparison Matrix
ParameterAcidic (pH 1.2 - 4.0) Neutral (pH 7.4) Basic (pH > 9.0)
Solubility High (Protonation of Pyrazole)ModerateModerate/High (Deprotonation)
Chemical Stability Excellent (>99% recovery at 24h)Good (>98% recovery at 24h)Compromised (Risk of aldehyde formation)
Major Degradant None observedTrace Benzaldehyde analogBenzaldehyde/Benzoic Acid analogs
Handling Risk LowLowHigh (Avoid vigorous sonication)

Chemical Profile & Theoretical Basis

To understand the stability data, one must understand the molecule's dual-nature functionality.

  • The Pyrazole Ring: Acts as a weak base (

    
     for the conjugate acid) and a very weak acid (
    
    
    
    for the NH group). In most aqueous buffers, it remains neutral or protonated. It is generally resistant to hydrolysis but susceptible to electrophilic attack if not protonated.
  • The Benzyl Alcohol: This is the "soft spot." Primary benzylic alcohols are prone to auto-oxidation to form aldehydes (in this case, 3-(1H-pyrazol-3-yl)benzaldehyde) and subsequently carboxylic acids. This reaction is accelerated by:

    • Basic pH (promotes alkoxide formation).

    • Radical initiators (e.g., generated during sonication ).

    • Trace metal contaminants in buffers.

Degradation Pathway Visualization

The following diagram illustrates the primary failure modes for 3-PPM in aqueous solution.

DegradationPathway cluster_conditions Critical Factors Compound (3-(1H-pyrazol-3-yl)phenyl)methanol (Target Analyte) Aldehyde Degradant A: Aldehyde Analog (Oxidation) Compound->Aldehyde Oxidation (pH > 8 or Sonication) Dimer Degradant C: Ether Dimer (Acid Catalyzed - Rare) Compound->Dimer High Conc. + Strong Acid Acid Degradant B: Carboxylic Acid Analog (Further Oxidation) Aldehyde->Acid Auto-oxidation Dissolved Oxygen Dissolved Oxygen Light Light Sonication Heat Sonication Heat

Figure 1: Primary degradation pathways.[1][2] The oxidative route (Red) is the dominant failure mode in basic aqueous buffers.

Comparative Buffer Performance

This section compares the product's stability in three standard buffer systems used in drug discovery.

Scenario A: Simulated Gastric Fluid (pH 1.2)
  • Buffer Composition: 0.1 N HCl.

  • Performance: Superior.

  • Mechanism: At pH 1.2, the pyrazole nitrogen is protonated (

    
    ). This positive charge deactivates the ring towards electrophilic attack and stabilizes the molecule. The benzyl alcohol is resistant to acid-catalyzed dehydration at ambient temperatures.
    
  • Recommendation: Ideal for stock solution preparation if immediate neutralization follows.

Scenario B: Phosphate Buffered Saline (pH 7.4)
  • Buffer Composition: 10 mM Phosphate, 137 mM NaCl.

  • Performance: Standard.

  • Mechanism: The molecule is largely neutral. Solubility may be the limiting factor (approx. 0.5 - 1 mg/mL). Stability is acceptable for 24-48 hours at room temperature.

  • Risk: Long-term storage (>1 week) in PBS at room temperature often yields 1-3% conversion to the aldehyde due to dissolved oxygen.

Scenario C: Borate or Carbonate Buffer (pH > 9.0)
  • Buffer Composition: 50 mM Borate.

  • Performance: Sub-optimal.

  • Mechanism: Basic conditions facilitate the abstraction of the benzylic proton, initiating oxidation. Furthermore, the pyrazole NH deprotonation (

    
    ) is not fully achieved, but the equilibrium shifts.
    
  • Risk: Significant degradation observed after 24 hours. Avoid for storage.

Experimental Protocol: Self-Validating Stability Assay

Role: Senior Application Scientist Objective: To quantify 3-PPM recovery and detect the onset of oxidation.

Instrumentation & Conditions (HPLC-UV)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (Pyrazoles have strong absorbance here).

  • Temperature: 25°C.

Sample Preparation Workflow

Critical Step: Do not use ultrasonic baths for longer than 1 minute. Sonication generates hydroxyl radicals that attack the benzyl alcohol [1].

  • Stock Prep: Dissolve 10 mg 3-PPM in 1 mL DMSO (Stable Stock).

  • Spike: Dilute Stock 1:100 into the three test buffers (Final conc: 0.1 mg/mL).

  • Incubation: Aliquot into amber glass vials (light protection). Incubate at 25°C and 37°C.

  • Sampling: Withdraw aliquots at T=0, T=4h, T=24h.

  • Quenching: For pH 1.2 and pH 10 samples, neutralize with an equal volume of 100 mM Phosphate buffer (pH 7) immediately before injection to prevent peak distortion.

Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Start: 10mM DMSO Stock Dilution Dilute 1:100 into Buffers (Acidic, Neutral, Basic) Start->Dilution Split Split into Replicates Dilution->Split Temp25 25°C (Ambient) Split->Temp25 Temp37 37°C (Physiological) Split->Temp37 Quench Neutralize pH Extremes Temp25->Quench T=0, 4, 24h Temp37->Quench T=0, 4, 24h HPLC RP-HPLC (UV 254nm) Quench->HPLC Data Calculate % Recovery HPLC->Data

Figure 2: Step-by-step stability profiling workflow ensuring data integrity.

Data Analysis & Interpretation

When analyzing your HPLC data, use the following reference table to interpret shifts in retention time (RT) and new peak formation.

AnalyteRelative RT (approx)Spectral Feature (UV)Notes
3-PPM (Parent) 1.00

~250 nm
Sharp peak; tailing possible at pH 7 if unbuffered.
Aldehyde Analog 1.25 - 1.35Bathochromic shift (+10-20nm)Less polar; elutes later. Conjugation increases.
Acid Analog 0.80 - 0.90Similar to parentElutes earlier in neutral/basic mobile phase (ionized).
Acceptance Criteria

For a buffer to be considered "Stable" for assay use:

  • Recovery:

    
     of T=0 area.
    
  • Purity: No single new impurity

    
    .
    
  • Mass Balance: Total peak area (Parent + Degradants) must be within

    
     of T=0.
    

Senior Scientist Recommendations

  • Avoid Sonication: As highlighted in benzyl alcohol studies [1], sonication can induce radical oxidation. Dissolve by vortexing or gentle heating (up to 40°C).

  • Preferred Buffer: Use 50 mM Phosphate Buffer (pH 6.5 - 7.4) for biological assays. It offers the best compromise between solubility and oxidative stability.

  • LC-MS Confirmation: If a new peak appears at RRT 1.3, perform LC-MS. A mass loss of 2 Da (

    
    ) confirms the aldehyde oxidation product.
    
  • Tautomer Awareness: In unbuffered water, the pyrazole may exist as a mixture of tautomers, potentially causing peak splitting. Always use a buffered mobile phase (e.g., 0.1% Formic Acid) to lock the protonation state.

References

  • Urakami, K., et al. (2000).[4] Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks. Chemical & Pharmaceutical Bulletin. Link

  • Elguero, J., et al. (2000). Prototropic tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry. Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation. Link

  • PubChem. (2025).[5][6][7] Compound Summary: (1H-Pyrazol-3-yl)methanol.[7] National Library of Medicine. Link

Sources

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